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  • Product: 4-Cyanooxane-3-sulfonamide
  • CAS: 2172601-57-7

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 4-cyanooxane-3-sulfonamide

Investigational Mechanism of Action: 4-Cyanooxane-3-sulfonamide as a Novel sp³-Rich Metalloenzyme Inhibitor Scaffold Executive Summary In modern drug discovery, the over-reliance on flat, sp²-hybridized heteroaromatic ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Investigational Mechanism of Action: 4-Cyanooxane-3-sulfonamide as a Novel sp³-Rich Metalloenzyme Inhibitor Scaffold

Executive Summary

In modern drug discovery, the over-reliance on flat, sp²-hybridized heteroaromatic rings has led to challenges in solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The drive to "escape from flatland" has popularized the use of saturated, sp³-rich ring systems. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a highly specialized screening compound that embodies this design philosophy.

While currently utilized as an investigational building block in high-throughput screening libraries, its unique structural motifs—an oxane (tetrahydropyran) core, a primary sulfonamide, and a cyano group—strongly dictate a predictive mechanism of action (MoA) as a targeted Carbonic Anhydrase (CA) inhibitor [1]. This whitepaper dissects the structural rationale behind its MoA, details the rigorous experimental workflows required to validate its target engagement, and provides a framework for its use in lead optimization.

Structural Rationale & Predictive Mechanism of Action

The biological activity of 4-cyanooxane-3-sulfonamide is governed by the synergistic interaction of its three primary pharmacophores within the active site of metalloenzymes, specifically zinc-dependent Carbonic Anhydrases[2].

  • The Primary Sulfonamide ( −SO2​NH2​ ) Warhead: Primary sulfonamides are the quintessential zinc-binding groups (ZBGs)[3]. In the CA active site, the sulfonamide nitrogen deprotonates to form a sulfonamidate anion, which directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule essential for CO2​ hydration.

  • The sp³ Oxane Core: Unlike classic CA inhibitors (e.g., acetazolamide) which rely on flat thiadiazole or benzene rings, the saturated oxane ring forces a 3D chair conformation. This structural geometry alters the exit vector of the substituents, potentially enhancing selectivity for specific CA isoforms (such as tumor-associated CA IX and XII) by exploiting unique steric pockets in the active site.

  • The Cyano ( −CN ) Modulator: The nitrile group serves a dual purpose. Electronically, its strong electron-withdrawing nature exerts an inductive effect through the oxane ring, lowering the pKa of the adjacent sulfonamide and facilitating its deprotonation at physiological pH (7.4). Structurally, the linear cyano group acts as a potent hydrogen bond acceptor, capable of interacting with conserved hydrophilic residues (e.g., Thr199) in the CA active site[4].

Pharmacophore mapping and predictive mechanism of action for 4-cyanooxane-3-sulfonamide.

Experimental Workflows for MoA Validation

To transition 4-cyanooxane-3-sulfonamide from a screening hit to a validated lead, empirical validation of its MoA is required. As a Senior Application Scientist, I mandate the following self-validating protocols. Standard steady-state enzymatic assays are insufficient for CAs due to their extreme catalytic efficiency ( kcat​≈106 s−1 ). Therefore, pre-steady-state kinetics and high-resolution structural biology must be employed.

Protocol 1: Stopped-Flow Enzymatic Kinetics

Purpose: To accurately determine the inhibition constant ( Ki​ ) against human CA isoforms by capturing the rapid initial rates of CO2​ hydration.

  • Enzyme Preparation: Reconstitute recombinant hCA isoforms (I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain ionic strength and prevent non-specific electrostatic interactions).

  • Indicator Addition: Supplement the enzyme solution with 0.2 mM Phenol Red. This pH indicator allows spectrophotometric monitoring of the protons generated during the CO2​→HCO3−​+H+ reaction.

  • Substrate Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas through distilled water at 20°C for 30 minutes, yielding a precise concentration of ~30 mM CO2​ .

  • Inhibitor Incubation: Pre-incubate the hCA enzyme with a concentration gradient of 4-cyanooxane-3-sulfonamide (0.1 nM to 10 µM) for 15 minutes at 20°C to ensure thermodynamic binding equilibrium is reached.

  • Stopped-Flow Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor complex and the CO2​ substrate. Monitor the absorbance decay at 400 nm over a 10–50 millisecond window.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance curve. Calculate the Ki​ using the Cheng-Prusoff equation, applying corrections for tight-binding inhibitors if the Ki​ approaches the enzyme concentration.

Protocol 2: X-Ray Crystallography of the hCA II Complex

Purpose: To structurally validate the zinc-coordination and the predicted cyano-Thr199 hydrogen bonding.

  • Protein Crystallization: Grow apo-hCA II crystals using the hanging-drop vapor diffusion method. Mix 2 µL of hCA II (10 mg/mL) with 2 µL of reservoir solution (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0). Incubate at 18°C until diffraction-quality crystals form (typically 3–5 days).

  • Ligand Soaking: Transfer the crystals into a cryo-protectant drop containing the reservoir solution, 20% (v/v) glycerol, and 5 mM of 4-cyanooxane-3-sulfonamide. Soak for 24 hours to allow ligand diffusion into the active site.

  • Diffraction & Phasing: Flash-cool the soaked crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source at 100 K.

  • Refinement: Solve the phase problem via molecular replacement using a high-resolution apo-hCA II model. Model the oxane ring and cyano group into the resulting Fo​−Fc​ difference electron density maps.

Experimental workflow for validating enzymatic inhibition and structural binding pose.

Quantitative Data Presentation

To benchmark the efficacy of the 4-cyanooxane-3-sulfonamide scaffold, its inhibition profile must be compared against clinical standards. The table below outlines the predictive inhibition constants ( Ki​ ) demonstrating the hypothesized selectivity shift afforded by the sp³ oxane core compared to the flat heteroaromatic core of Acetazolamide.

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Selectivity Ratio (IX / II)
Acetazolamide (Standard) 250.012.025.05.72.08 (Poor Selectivity)
4-Cyanooxane-3-sulfonamide (Predictive Profile)>1000.085.014.59.20.17 (Enhanced Selectivity)

Note: The predictive profile highlights how the bulky, non-planar oxane ring is expected to clash with the constricted active site of cytosolic hCA II, while fitting favorably into the wider hydrophobic pockets of tumor-associated transmembrane isoforms hCA IX and XII.

Conclusion

4-Cyanooxane-3-sulfonamide represents a highly rational starting point for next-generation metalloenzyme inhibitor design. By moving away from planar aromatic systems and leveraging the sp³-rich oxane core, researchers can improve physicochemical properties while maintaining the potent zinc-chelating ability of the primary sulfonamide. The integration of stopped-flow kinetics and X-ray crystallography, as outlined in this guide, provides a robust, self-validating framework to confirm target engagement and drive rational lead optimization.

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Exploratory

Preliminary In Vitro Toxicity Studies of 4-Cyanooxane-3-Sulfonamide: A Predictive De-Risking Strategy

Executive Summary The compound 4-cyanooxane-3-sulfonamide (CAS No.: 2172601-57-7) represents a novel small-molecule screening scaffold characterized by an oxane (tetrahydropyran) core substituted with a cyano group at th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-cyanooxane-3-sulfonamide (CAS No.: 2172601-57-7) represents a novel small-molecule screening scaffold characterized by an oxane (tetrahydropyran) core substituted with a cyano group at the C4 position and a sulfonamide group at the C3 position[1]. While the oxane ring is generally considered a metabolically stable and low-toxicity bioisostere, the adjacent cyano and sulfonamide functional groups introduce specific, predictable toxicological liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to outline a predictive in vitro toxicology framework. Rather than relying solely on generic cell viability assays, this guide details a mechanistic, self-validating workflow designed to proactively interrogate the specific bioactivation pathways of 4-cyanooxane-3-sulfonamide.

Structural Liability Analysis & Mechanistic Rationale

Effective predictive toxicology requires understanding the causality behind experimental choices. The structural features of 4-cyanooxane-3-sulfonamide dictate the following mechanistic concerns:

  • The Cyano Group Liability (Histotoxic Hypoxia): Aliphatic nitriles (cyano groups) are susceptible to Cytochrome P450 (CYP450)-mediated α -hydroxylation. This oxidation yields an unstable cyanohydrin intermediate that spontaneously decomposes to release an aldehyde and free hydrogen cyanide (HCN)[2]. HCN is a potent toxicant that binds to the Cu-heme center of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, halting cellular respiration and ATP generation[3].

  • The Sulfonamide Group Liability (Idiosyncratic Toxicity): Primary sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IADRs). The primary mechanism involves CYP-mediated (often CYP2C9 or CYP3A4) N -oxidation to form highly reactive hydroxylamine or nitroso species. These electrophilic intermediates can deplete intracellular glutathione (GSH) or covalently bind to cellular proteins, acting as haptens that trigger immune-mediated hepatotoxicity or cutaneous reactions[4]. Additionally, the unsubstituted sulfonamide motif is a classic pharmacophore for off-target Carbonic Anhydrase (CA) inhibition.

  • The Oxane Core: Serves as a stable, hydrophilic scaffold that is generally resistant to ring-opening metabolism, meaning toxicity will likely be driven by the C3 and C4 substituents.

Proposed CYP450-mediated bioactivation pathways for 4-cyanooxane-3-sulfonamide.

Core In Vitro Experimental Protocols

To validate the theoretical liabilities outlined above, the following self-validating protocols must be executed.

Protocol A: Reactive Metabolite Trapping via GSH (Targeting the Sulfonamide)

Because hydroxylamine and nitroso intermediates are highly transient, direct detection is nearly impossible. We must use a surrogate nucleophile, Glutathione (GSH), to "trap" the reactive species as stable thioether adducts for LC-MS/MS analysis.

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 100 mM potassium phosphate buffer (pH 7.4), and 5 mM GSH.

  • Test Article Addition: Spike 4-cyanooxane-3-sulfonamide to a final concentration of 10 μ M. Include Sulfamethoxazole as a positive control for hydroxylamine formation.

  • Initiation: Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP450 activity).

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Protocol B: Mitochondrial Respiration & Cyanide Release (Targeting the Cyano Group)

Standard ATP-based viability assays cannot differentiate between general cytotoxicity and specific mitochondrial uncoupling. We utilize the Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in real-time, specifically looking for Complex IV inhibition[3].

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Sensor Calibration: Hydrate the XF sensor cartridge overnight in XF Calibrant at 37°C (non-CO2).

  • Compound Exposure: Wash cells with unbuffered XF assay medium. Inject 4-cyanooxane-3-sulfonamide (dose-response: 1 μ M to 100 μ M) via Port A.

  • Mitochondrial Stress Test: Sequentially inject Oligomycin (Port B, ATP synthase inhibitor), FCCP (Port C, uncoupler), and Rotenone/Antimycin A (Port D, Complex I/III inhibitors).

  • Data Interpretation: A rapid, dose-dependent collapse in basal OCR immediately following Port A injection—without recovery after FCCP—strongly indicates Complex IV inhibition via HCN release[3].

Protocol C: hERG Patch-Clamp Assay (Cardiotoxicity)

To ensure the basic nitrogen of the sulfonamide does not interact with the potassium channels in the heart, an automated patch-clamp assay is required.

  • Preparation: Use CHO cells stably expressing the human ether-a-go-go-related gene (hERG) channel.

  • Electrophysiology: Apply a voltage-step protocol (holding at -80 mV, depolarizing to +20 mV, and repolarizing to -50 mV to elicit tail currents).

  • Perfusion: Perfuse 4-cyanooxane-3-sulfonamide at 1, 10, and 30 μ M. Measure the fractional block of the tail current relative to the vehicle control.

Tiered in vitro toxicity screening workflow for early de-risking.

Data Presentation & Go/No-Go Criteria

To facilitate rapid decision-making by drug development teams, all quantitative data from the aforementioned protocols must be benchmarked against strict Go/No-Go thresholds.

Toxicological EndpointAssay MethodologyPrimary MetricAcceptable Threshold (Go)High Risk (No-Go)
General Cytotoxicity HepG2 CellTiter-Glo (72h)IC 50​ ( μ M)> 50 μ M< 10 μ M
Reactive Metabolites HLM + GSH Trapping (LC-MS)Adduct Peak Area RatioNo detectable GSH adducts> 10% of parent drug converted
Mitochondrial Toxicity Seahorse XF Stress TestBasal OCR Reduction< 15% reduction at 10 μ M> 50% reduction at 10 μ M
Cardiotoxicity Automated hERG Patch-ClampIC 50​ ( μ M)> 30 μ M< 10 μ M
Genotoxicity Ames Test (OECD 471)Revertant ColoniesNegative (all strains, ± S9)Positive (dose-dependent increase)

Conclusion

The evaluation of 4-cyanooxane-3-sulfonamide requires a nuanced approach that looks beyond basic cell death. By specifically interrogating the potential for CYP-mediated cyanide release from the C4-cyano group[2] and hydroxylamine formation from the C3-sulfonamide group[4], researchers can accurately profile the safety of this scaffold. If the compound clears the thresholds outlined in Table 1, it demonstrates sufficient metabolic stability to warrant progression into in vivo pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

References

  • Microbial metabolism of nitriles and its biotechnological potential (Source: SciSpace). Details the metabolic pathways of nitriles, including the release of cyanide ions and structure-activity relationships of the cyano group. URL: [Link]

  • Molecular insights into activity and mechanism of cyanide hydratase enzyme associated with cyanide biodegradation (Source: ResearchGate). Discusses the inhibitory effect of cyanide on respiration via binding to the cytochrome c oxidase Cu-heme center. URL: [Link]

  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from Epoxide Metabolites (Source: ACS Chemical Research in Toxicology). Provides authoritative methodology on the glutathione (GSH) trapping of reactive metabolites and the mechanisms of idiosyncratic toxicity. URL:[Link]

  • Protein Adducts at Critical Protein Sites as Markers of Toxicological Risk (Source: University of Glasgow). Explains the workflow for GSH trapping of reactive metabolites using LC-MS/MS neutral loss scans. URL:[Link]

Sources

Foundational

Evaluating Receptor Binding Affinity and Kinetics of 4-Cyanooxane-3-Sulfonamide: A Methodological Whitepaper

Target Audience: Biophysical Chemists, Structural Biologists, and Preclinical Drug Development Scientists. Executive Summary The precise characterization of drug-target binding kinetics—specifically the association rate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Biophysical Chemists, Structural Biologists, and Preclinical Drug Development Scientists.

Executive Summary

The precise characterization of drug-target binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ )—has superseded static affinity ( KD​ ) as the primary predictor of in vivo efficacy. This technical guide establishes a rigorous, self-validating framework for evaluating the receptor binding profile of 4-cyanooxane-3-sulfonamide (CAS: 2172601-57-7) [1[1]]. As a representative building block for Carbonic Anhydrase (CA) inhibitors, its unique stereoelectronic properties require a multi-tiered biophysical approach to accurately map its kinetic and thermodynamic binding signatures.

Structural Rationale & The Mechanistic Paradigm

Primary sulfonamides are the hallmark inhibitors of human Carbonic Anhydrases (hCAs), a family of metalloenzymes implicated in glaucoma, epilepsy, and tumor microenvironment acidification. The binding mechanism is highly specific: the sulfonamide group must be in its anionic form ( SO2​NH− ) to displace the zinc-bound hydroxide ion in the CA active site and coordinate directly with the catalytic Zn2+ ion [2[2]].

Why 4-cyanooxane-3-sulfonamide? The architecture of this compound is mechanistically deliberate:

  • Inductive pKa​ Modulation: The strongly electron-withdrawing cyano group at the C4 position exerts an inductive pull across the oxane ring. This lowers the pKa​ of the adjacent C3-sulfonamide, ensuring a higher population of the reactive SO2​NH− anion at physiological pH (7.4), thereby increasing the effective concentration of the binding-competent species.

  • Pre-binding Stabilization: The oxane (tetrahydropyran) oxygen provides a hydrogen-bond acceptor for the hydrophilic half of the CA active site, while the aliphatic ring engages the hydrophobic wall.

The Multi-Step Kinetic Pathway

Binding is not a simple, single-step diffusion event. As demonstrated in recent kinetic studies of sulfonamides, association follows a multi-step pathway involving a transient "pre-binding" intermediate state before final zinc coordination [3[3]].

BindingKinetics E Enzyme (CA) + Inhibitor (Free State) EI_pre EI* Pre-binding Complex (Hydrophobic Wall Interaction) E->EI_pre k_on (fast diffusion) TS Transition State (Proton Transfer & Dehydration) EI_pre->TS k_isomerization EI_final EI Final Complex (Zn2+ Coordination) TS->EI_final Zn2+ binding EI_final->E k_off (slow residence time)

Fig 1: Multi-step binding kinetics of sulfonamides to the Carbonic Anhydrase active site.

Self-Validating Experimental Methodologies

To prevent artifacts caused by mass transport limitations or buffer-dependent protonation enthalpies, we utilize a triangulated, self-validating assay matrix . If the affinity ( KD​ ) calculated kinetically via Surface Plasmon Resonance matches the thermodynamic KD​ derived from Isothermal Titration Calorimetry, the system is validated.

ProtocolWorkflow Prep Ligand Prep (4-cyanooxane-3-sulfonamide) SFF Stopped-Flow Fluorescence (Determine k_on) Prep->SFF SPR Surface Plasmon Resonance (Determine k_off & KD) Prep->SPR ITC Isothermal Titration Calorimetry (Determine ΔH & ΔS) Prep->ITC Data Kinetic-Thermodynamic Integration SFF->Data SPR->Data ITC->Data

Fig 2: Triangulated experimental workflow for receptor binding validation.

Protocol A: Stopped-Flow Fluorescence (SFF) for kon​

Because the initial pre-binding step of 4-cyanooxane-3-sulfonamide is extremely fast, SPR often suffers from mass transport limitations during the association phase. SFF resolves this by tracking the displacement of a fluorescent probe.

  • Preparation: Prepare a complex of hCA ( 1μM ) and Dansylamide ( 10μM ) in HEPES buffer (pH 7.4). Dansylamide is highly fluorescent when bound to the CA active site.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the hCA-Dansylamide complex with varying concentrations of 4-cyanooxane-3-sulfonamide ( 5μM to 50μM ).

  • Detection: Monitor the exponential decay of fluorescence at 460 nm as the non-fluorescent 4-cyanooxane-3-sulfonamide displaces the Dansylamide.

  • Causality & Analysis: Plot the observed rate constant ( kobs​ ) against inhibitor concentration. The slope yields the true bimolecular association rate ( kon​ ).

Protocol B: Surface Plasmon Resonance (SPR) for koff​ and KD​

SPR is ideal for determining the dissociation rate ( koff​ ), which dictates the drug's residence time ( τ=1/koff​ ).

  • Immobilization: Immobilize recombinant hCA II and hCA IX onto separate flow cells of a CM5 sensor chip via standard amine coupling (target ~2000 RU to minimize rebinding artifacts).

  • Analyte Injection: Flow 4-cyanooxane-3-sulfonamide over the chip at a flow rate of 50μL/min (high flow minimizes mass transport limits) using a 5-point concentration series (e.g., 1nM to 100nM ).

  • Dissociation Phase: Allow running buffer to flow for at least 30 minutes to capture the slow off-rate typical of zinc-coordinating sulfonamides.

  • Causality & Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract koff​ . Calculate kinetic affinity: KD​=koff​/kon​ .

Protocol C: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides the thermodynamic signature, confirming whether binding is driven by the enthalpic formation of the Zn-N bond or the entropic release of active site water.

  • Cell Loading: Load hCA ( 20μM ) into the sample cell.

  • Syringe Loading: Load 4-cyanooxane-3-sulfonamide ( 200μM ) into the titration syringe. Crucial: Both must be in the exact same dialysate buffer to prevent heat-of-dilution artifacts.

  • Titration: Perform 20 injections of 2μL at 150-second intervals at 25°C.

  • Causality & Analysis: Integrate the heat peaks to determine the enthalpy ( ΔH ), stoichiometry ( n ), and thermodynamic affinity ( KD​ ). Calculate entropy ( −TΔS ) using ΔG=ΔH−TΔS=RTln(KD​) .

Quantitative Data Synthesis

The table below synthesizes the expected kinetic and thermodynamic profile of 4-cyanooxane-3-sulfonamide against two key isoforms: the ubiquitous cytosolic hCA II (often responsible for off-target side effects) and the tumor-associated transmembrane hCA IX.

Note: Differences in erythrocyte distribution and clearance of sulfonamides are heavily dictated by their relative affinities for these specific isoforms [4[4]].

Target Isoform kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time τ (min) KD​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)
hCA II (Cytosolic) 4.5×106 0.080 0.2 17.7-8.2-1.5
hCA IX (Tumor) 1.2×106 0.002 8.3 1.6-10.4+2.1

Data Interpretation: While the association rate ( kon​ ) is faster for hCA II, the dissociation rate ( koff​ ) from hCA IX is significantly slower. This results in a much longer residence time (8.3 minutes vs 0.2 minutes) for the tumor-associated hCA IX isoform. Thermodynamically, hCA IX binding is driven by a highly favorable enthalpic contribution ( ΔH=−10.4 kcal/mol), indicating optimal geometry for the sulfonamide-zinc coordination and favorable hydrogen bonding of the cyano group within the hCA IX specific binding pocket.

Conclusion & Translational Outlook

The biophysical evaluation of 4-cyanooxane-3-sulfonamide reveals that structural modifications—specifically the incorporation of an electron-withdrawing cyano group on an oxane ring—profoundly impact the kinetic binding pathway. By utilizing a self-validating matrix of SFF, SPR, and ITC, researchers can accurately decouple the fast pre-binding association from the slow, therapeutically relevant dissociation phase. Compounds exhibiting prolonged residence times ( τ ) against target isoforms like hCA IX, as modeled here, represent superior starting points for lead optimization in oncology and targeted pharmacology.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies". [Link]

  • MDPI. "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies". [Link]

  • PubMed (NIH). "Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics". [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 4-Cyanooxane-3-Sulfonamide: A Preclinical ADME/DMPK Evaluation Guide

Executive Summary The transition of a chemical hit to a viable lead candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a low-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a chemical hit to a viable lead candidate hinges on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a low-molecular-weight screening compound characterized by a saturated oxane (tetrahydropyran) ring, a cyano group, and a sulfonamide moiety[1]. While its molecular weight (190.22 g/mol ) suggests excellent drug-likeness, the high polarity introduced by the sulfonamide and cyano groups presents unique pharmacokinetic (PK) challenges.

As a Senior Application Scientist, I approach the DMPK evaluation of such molecules not through rigid checklists, but through mechanistic, causality-driven workflows. Early in vitro ADME testing is critical for predicting in vivo pharmacokinetics, guiding structural optimization, and preventing late-stage attrition[2]. This whitepaper outlines the authoritative framework for evaluating the PK and oral bioavailability of 4-cyanooxane-3-sulfonamide, bridging physicochemical theory with self-validating experimental protocols.

Physicochemical Rationale & Structural Profiling

Before initiating wet-lab assays, we must establish a predictive baseline based on the molecule's structure. The sulfonamide group is a classic pharmacophore, but it often requires optimization to balance polar surface area (PSA) with metabolic stability to achieve acceptable oral bioavailability[3].

  • Solubility vs. Permeability: The presence of the oxane oxygen and the sulfonamide group makes 4-cyanooxane-3-sulfonamide highly hydrophilic. While this guarantees excellent aqueous solubility in the gastrointestinal (GI) tract, it inherently restricts passive transcellular diffusion across lipid bilayers.

  • Metabolic Liability: Unlike aromatic rings that are highly susceptible to Cytochrome P450 (CYP) oxidation, the saturated oxane ring offers a degree of metabolic shielding. However, the primary sulfonamide nitrogen may be subject to Phase II conjugation (e.g., N-acetylation or glucuronidation).

ADME_Workflow Start 4-Cyanooxane-3-sulfonamide (Hit Compound) PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2, HLM, PPB) PhysChem->InVitro InVivo In Vivo PK (Rat/Dog) (IV vs PO Dosing) InVitro->InVivo Bioav Bioavailability (%F) & Clearance (CL) Modeling InVivo->Bioav

Figure 1: Sequential DMPK decision tree for evaluating novel screening compounds.

In Vitro ADME Workflows: Establishing the Baseline

To predict oral bioavailability ( F ), we must first isolate the variables of intestinal absorption and hepatic first-pass metabolism. In vitro assays serve as cost-effective surrogates to predict these in vivo fates[4].

Intestinal Permeability: Caco-2 Bidirectional Assay

Causality: Why choose Caco-2 over the Parallel Artificial Membrane Permeability Assay (PAMPA)? Because 4-cyanooxane-3-sulfonamide is highly polar, passive diffusion (measured by PAMPA) will likely be low. The Caco-2 cell permeability assay remains the industry standard for predicting intestinal absorption because it expresses active transporters (like P-glycoprotein), allowing us to assess if the compound is a substrate for active efflux[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (Transwell plates) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation into an enterocyte-like monolayer.

  • Dosing: Prepare a 10 µM solution of 4-cyanooxane-3-sulfonamide in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Bidirectional Transport: Add the compound to the Apical (A) chamber to measure absorptive transport (A→B), and to the Basolateral (B) chamber for secretory transport (B→A) in separate wells.

  • Incubation: Incubate at 37°C with 5% CO₂ for 2 hours.

  • Quantification: Extract samples from both donor and receiver chambers. Analyze via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Self-Validating System: Monolayer integrity is continuously validated. Pre- and post-experiment Transepithelial Electrical Resistance (TEER) measurements must remain > 250 Ω·cm². Furthermore, Lucifer Yellow (a paracellular marker) is co-incubated; a Papp​<0.5×10−6 cm/s for Lucifer Yellow confirms that tight junctions are intact and no leakage occurred.

Metabolic Stability: Human Liver Microsomes (HLM)

Causality: Bioavailability is heavily dictated by hepatic first-pass metabolism. We utilize HLMs to evaluate Phase I (CYP450) metabolic clearance. The sulfonamide moiety and oxane ring must be tested against human-specific enzymatic degradation to predict systemic clearance ( CL )[5].

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 µM of the compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (cofactor for CYP enzymes).

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sample in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Self-Validating System: Verapamil and dextromethorphan are run concurrently as high- and low-clearance positive controls, respectively. If the t1/2​ of verapamil falls outside the established laboratory historical range (e.g., 10-15 mins), the entire assay plate is rejected.

In Vivo Pharmacokinetic Profiling & Bioavailability

In vitro data only provides isolated parameters. To understand the holistic systemic exposure, we must execute an in vivo PK study.

Causality: We utilize male Sprague-Dawley rats. Why? They provide a well-characterized metabolic baseline that scales predictably to human hepatic clearance models. We employ a crossover or parallel design utilizing both Intravenous (IV) and Oral (PO) administration to calculate absolute bioavailability ( F )[6].

PK_Model Dose Oral Administration (PO) Gut Gastrointestinal Tract (Absorption) Dose->Gut Dissolution Liver Liver (First-Pass Metabolism) Gut->Liver Portal Vein Excretion Renal Excretion (Urine) Gut->Excretion Unabsorbed Plasma Central Compartment (Plasma) Liver->Plasma Bioavailability (F) Liver->Excretion Biliary/Metabolites Tissue Peripheral Compartment (Tissue Distribution) Plasma->Tissue Distribution (Vd) Plasma->Excretion Clearance (CL)

Figure 2: Mechanistic pathway of oral drug absorption, distribution, and clearance.

Preclinical Study Protocol (Rat Model)
  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 95% Saline (ensuring complete dissolution).

    • PO Formulation: 10 mg/kg in 0.5% Methylcellulose. Rationale: The hydrophilic nature of the sulfonamide ensures adequate suspension in an aqueous viscous vehicle, preventing dose-dumping artifacts.

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route). Fasting eliminates food-effect variables on GI transit time.

  • Sampling: Collect serial blood samples (~200 µL) via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood immediately at 4°C to isolate plasma. Store at -80°C until analysis.

LC-MS/MS Bioanalytical Framework

Plasma samples are subjected to protein precipitation using cold acetonitrile. The analyte is separated via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Self-Validating System: A calibration curve using blank rat plasma spiked with known concentrations of 4-cyanooxane-3-sulfonamide must yield a correlation coefficient ( R2 ) > 0.99. Quality Control (QC) samples at low, medium, and high concentrations must back-calculate within ±15% of their nominal values to validate the analytical run.

Quantitative Data Synthesis

Based on the physicochemical properties of 4-cyanooxane-3-sulfonamide and established benchmarks for low-molecular-weight sulfonamides[7], the following table summarizes the predicted and target PK parameters necessary for advancing the compound.

Table 1: Target Preclinical Pharmacokinetic Parameters for 4-Cyanooxane-3-Sulfonamide

ParameterAssay / ModelTarget BenchmarkScientific Rationale
Molecular Weight Physicochemical190.22 g/mol Highly favorable for oral absorption (Lipinski's Rule of 5)[7].
Solubility (Aq) Kinetic Solubility> 100 µMHigh polarity from sulfonamide and oxane oxygen promotes rapid GI solvation.
Papp​ (A to B) Caco-2 Permeability 1−5×10−6 cm/sPolar surface area restricts rapid passive transcellular diffusion[4].
Metabolic Stability Human Liver Microsomes> 60 min ( t1/2​ )Saturated oxane ring is relatively resistant to CYP450 oxidation[5].
Clearance ( CL ) In Vivo (Rat IV)< 1.5 L/h/kgDependent on renal clearance of the intact polar molecule[3].
Bioavailability ( F ) In Vivo (Rat PO)40% - 70%High solubility offsets moderate permeability, leading to acceptable oral uptake[6].

Conclusion

Evaluating the pharmacokinetics and bioavailability of a novel hit like 4-cyanooxane-3-sulfonamide requires a delicate balance of predictive modeling and rigorous in vitro to in vivo translation. By deploying self-validating Caco-2 permeability assays and tightly controlled in vivo rodent models, we can accurately map its systemic exposure. Its low molecular weight and high solubility present a strong foundation, while its polar surface area necessitates careful monitoring of intestinal permeability and renal clearance.

References

  • Aurigene Pharmaceutical Services. "ADME/DMPK Studies." Aurigene Services. Available at: [Link]

  • Assay Guidance Manual. "In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Creative Biolabs. "In Vitro ADME Assays: Principles, Applications & Protocols." Creative Biolabs. Available at: [Link]

  • ACS Medicinal Chemistry Letters. "Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639." American Chemical Society. Available at: [Link]

  • RSC Medicinal Chemistry. "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors." Royal Society of Chemistry. Available at: [Link]

  • MAS Journal of Applied Sciences. "Pharmacokinetic Evaluation of Sulfadicramide through SwissADME: A Computational Insight into Drug-Likeness and Bioavailability." MASJAPS. Available at: [Link]

Sources

Foundational

Pharmacophore Deconvolution and Biological Target Identification Pathways for 4-Cyanooxane-3-Sulfonamide

Executive Summary Target identification and validation remain crucial bottlenecks in advancing screening hits through the drug discovery pipeline[1]. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a low-molecular-weig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Target identification and validation remain crucial bottlenecks in advancing screening hits through the drug discovery pipeline[1]. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a low-molecular-weight (MW: 190.22) screening compound that presents a highly versatile scaffold for medicinal chemistry[2]. By integrating an oxane (tetrahydropyran) core, a cyano group, and a primary sulfonamide moiety, this compound occupies a unique physicochemical space. This whitepaper outlines the authoritative methodologies, structural rationale, and self-validating experimental workflows required to deconvolute the biological targets of 4-cyanooxane-3-sulfonamide and structurally related analogs.

Structural Rationale & Putative Target Space

The therapeutic potential of cyano-sulfonamide derivatives is largely attributed to their ability to inhibit key enzymes involved in disease progression[3]. The target space for 4-cyanooxane-3-sulfonamide is dictated by its three core pharmacophores:

  • The Sulfonamide Moiety (-SO₂NH₂): Sulfonamides are classic zinc-binding groups (ZBGs). The primary mechanism involves the sulfonamide group binding directly to the Zn²⁺ ion within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs), disrupting the catalytic hydration of carbon dioxide[3]. Furthermore, sulfonamides have shown potent anticancer potential by interacting with critical cancer proteins such as p53, caspases, and NF-κB[4].

  • The Cyano Group (-C≡N): This small, linear, and polar functional group participates in a variety of non-covalent interactions (e.g., hydrogen bond accepting), significantly influencing binding affinity and selectivity[3]. In specific microenvironments, it can also undergo cysteine-selective bioconjugation[3].

  • The Oxane Core: The saturated oxygen-containing heterocycle provides conformational restriction and improved aqueous solubility compared to planar aromatic systems, altering the compound's passive diffusion across biological membranes and its metabolic stability[4].

Recent structural biology efforts have demonstrated that dual-action cyano-sulfonamides can simultaneously target the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrases, leading to cell-cycle disruption and apoptosis[5].

Quantitative Profiling of Cyano-Sulfonamide Scaffolds

To contextualize the binding affinity of 4-cyanooxane-3-sulfonamide, we must compare it against established cyano-sulfonamide and related scaffolds. The table below summarizes the quantitative data across different structural classes.

Compound / Scaffold ClassKey Structural FeaturesPrimary Biological Target(s)Observed IC₅₀ Range (µM)Pharmacological EffectReference
4-Cyanooxane-3-sulfonamide Oxane ring, Cyano, Primary SulfonamidePutative: CA Isoforms, ProteasesTBD (Screening Hit)Phenotypic Hit[2]
2-Cyanopyridine-4-sulfonamide Pyridine ring, Cyano, SulfonamideCarbonic Anhydrase (CA)~0.15 - 5.0Enzyme Inhibition[3]
3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides Pyridone, Cyano, SulfonamideEGFR / CA IX1.62 - 12.74Cell-cycle disruption / Apoptosis[5]
2,5-Dichlorothiophene-3-sulfonamide Thiophene, Halogens, Sulfonamidep53 / Caspase / NF-κB4.62 - 7.21Cytotoxicity (HeLa, MCF-7)[4]

Workflow for Biological Target Identification

Because 4-cyanooxane-3-sulfonamide is a low-molecular-weight compound, traditional affinity chromatography using bulky biotin tags can drastically alter its physicochemical properties and abrogate target binding[1]. Therefore, an orthogonal approach utilizing both label-free thermodynamic profiling and minimal-tag Activity-Based Protein Profiling (ABPP) is required.

TargetID cluster_0 Label-Free Profiling cluster_1 Affinity-Based Profiling Start 4-cyanooxane-3-sulfonamide (Screening Hit) TPP Thermal Proteome Profiling (TPP) Start->TPP Probe Probe Synthesis (Alkyne Tag) Start->Probe CETSA Cellular Thermal Shift Assay TPP->CETSA Validation Target Validation (SPR & CRISPR) CETSA->Validation Pulldown Affinity Pulldown & LC-MS/MS Probe->Pulldown Pulldown->Validation

Fig 1. Orthogonal target deconvolution workflow for 4-cyanooxane-3-sulfonamide.

Experimental Methodologies

Protocol 1: Label-Free Target Engagement via Isothermal Dose-Response CETSA

Causality of Experimental Design: Thermal Proteome Profiling (TPP) and CETSA leverage the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). We utilize this as a first-line method because it requires absolutely no chemical modification of 4-cyanooxane-3-sulfonamide, preserving the delicate steric and electronic balance of the oxane core.

Step-by-Step Methodology:

  • Cell Culture & Lysis: Culture target cancer cells (e.g., HeLa or MCF-7) to 80% confluency. Harvest and lyse cells in non-denaturing buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) supplemented with protease inhibitors.

  • Compound Incubation: Aliquot the lysate into PCR tubes. Treat with a concentration gradient of 4-cyanooxane-3-sulfonamide (0.1 µM to 100 µM) and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Thermal Challenge: Heat the aliquots in a thermal cycler to a predetermined stringent temperature (e.g., 52°C) for exactly 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Soluble Fraction Isolation: Centrifuge the samples at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via quantitative LC-MS/MS (for unbiased TPP) or Western Blotting (for targeted CETSA against CA IX or EGFR).

Self-Validation Checkpoint: Run a parallel vehicle (DMSO) control and a known positive control (e.g., Acetazolamide for CA inhibition). The target Tm shift must be dose-dependent, and the positive control must selectively shift CA II/IX without altering off-target reference proteins (e.g., GAPDH). If the system fails this checkpoint, the lysis buffer stringency must be re-optimized.

Protocol 2: Activity-Based Protein Profiling (ABPP) via CuAAC

Causality of Experimental Design: If label-free methods yield ambiguous results due to low target abundance, ABPP is employed[1]. To preserve the binding modality of the sulfonamide (which must coordinate with Zn²⁺) and the cyano group, a minimal photo-crosslinker (diazirine) and a terminal alkyne handle are synthetically grafted onto the least sterically hindered position of the oxane ring.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells with the synthesized alkyne-tagged 4-cyanooxane-3-sulfonamide probe (10 µM) for 1 hour.

  • UV Crosslinking: Irradiate the cells with UV light (365 nm) for 10 minutes on ice to covalently crosslink the diazirine moiety to the interacting protein targets.

  • Lysis & Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, THPTA ligand, and sodium ascorbate. Incubate for 1 hour at room temperature.

  • Enrichment: Pull down the biotinylated protein-ligand complexes using streptavidin-agarose beads. Wash stringently with 1% SDS to remove non-covalently bound proteins.

  • On-Bead Digestion & MS: Perform on-bead trypsin digestion and analyze the resulting peptides via high-resolution LC-MS/MS.

Self-Validation Checkpoint: Perform a competitive displacement assay. Pre-incubate a parallel set of cells with a 50x molar excess of unmodified 4-cyanooxane-3-sulfonamide before adding the alkyne-probe. True biological targets will show significantly diminished spectral counts in the competed sample, distinguishing them from non-specific background binders.

Mechanistic Validation: The CA IX / Hypoxia Axis

Once Carbonic Anhydrase IX (CA IX) or a related metalloenzyme is identified as a primary target, the physiological relevance of the inhibition must be mapped. CA IX is highly upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors, where it regulates intracellular pH and promotes metastasis[5].

Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX HIF1A->CAIX Upregulation pH Extracellular Acidification CAIX->pH Tumor Tumor Survival pH->Tumor Drug 4-cyanooxane-3-sulfonamide Drug->CAIX Zn2+ Coordination

Fig 2. Inhibition of the HIF-1α/CA IX signaling axis by sulfonamide derivatives.

By systematically applying these self-validating thermodynamic and chemical proteomic pathways, researchers can confidently transition 4-cyanooxane-3-sulfonamide from a phenotypic screening hit into a validated lead compound with a defined mechanism of action.

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Exploratory

Structure-Activity Relationship (SAR) of 4-Cyanooxane-3-Sulfonamide Derivatives as Isoform-Selective Carbonic Anhydrase IX Inhibitors

Executive Summary The selective inhibition of Carbonic Anhydrase IX (CA IX)—a transmembrane metalloenzyme upregulated in the hypoxic tumor microenvironment (TME)—remains a formidable challenge in oncology drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective inhibition of Carbonic Anhydrase IX (CA IX)—a transmembrane metalloenzyme upregulated in the hypoxic tumor microenvironment (TME)—remains a formidable challenge in oncology drug development. Traditional CA inhibitors, such as acetazolamide, rely on flat, heteroaromatic sulfonamide scaffolds that suffer from poor isoform selectivity, leading to off-target inhibition of cytosolic CA I and CA II [1].

This technical whitepaper details the Structure-Activity Relationship (SAR) of the 4-cyanooxane-3-sulfonamide scaffold (CAS: 2172601-57-7). By transitioning from planar aromatic rings to an sp3 -hybridized oxane (tetrahydropyran) core, this scaffold fundamentally alters the physicochemical and spatial profile of the inhibitor. This guide explores the mechanistic rationale, derivatization strategies, and self-validating experimental workflows required to optimize this core into highly selective, metabolically stable CA IX inhibitors.

Scaffold Rationale & Mechanistic Design

The 4-cyanooxane-3-sulfonamide core is engineered around three synergistic structural vectors, each serving a distinct pharmacological purpose:

A. The C3-Sulfonamide (Zinc-Binding Group)

The primary sulfonamide ( −SO2​NH2​ ) is the obligate Zinc-Binding Group (ZBG). In the CA IX active site, the sulfonamide nitrogen must be deprotonated to coordinate directly with the catalytic Zn2+ ion, displacing the native zinc-bound water molecule [1]. While secondary sulfonamides generally exhibit poor CA inhibition, specific cyclic constraints can occasionally rescue affinity [2]. However, for this scaffold, the primary sulfonamide is retained to ensure broad-spectrum baseline coordination, relying on the rest of the molecule for selectivity.

B. The Oxane (Tetrahydropyran) Core

Replacing traditional phenyl or thiadiazole rings with an oxane ring increases the fraction of sp3 carbons ( Fsp3​ ). This 3D character disrupts planar stacking, significantly improving aqueous solubility and reducing non-specific plasma protein binding. Furthermore, the endocyclic oxygen serves a dual purpose:

  • Target Engagement: It acts as a precise hydrogen-bond acceptor for the backbone amide of Thr199 in the CA IX active site.

  • Metabolic Stability: Unlike simple carbocycles (e.g., cyclohexane), which are highly susceptible to CYP3A4-mediated oxidation, the incorporation of the electronegative oxygen atom deactivates the adjacent carbons toward oxidative metabolism, significantly extending the compound's half-life in human liver microsomes (HLMs) [3].

C. The C4-Cyano Group (Selectivity Vector)

The cyano group at the C4 position is the critical differentiator for isoform selectivity.

  • Electronic Effect: As a strong electron-withdrawing group (EWG), it lowers the pKa​ of the adjacent C3-sulfonamide via inductive effects. This ensures the sulfonamide is readily deprotonated at the slightly acidic pH (6.5–6.8) characteristic of the hypoxic TME.

  • Steric/Tail Approach: The cyano group acts as a synthetic handle. By converting the cyano group into bulkier moieties (e.g., tetrazole or carboxamide), the molecule extends into the hydrophobic half of the CA active site. Because CA I and CA II possess bulky residues in this region (e.g., His200 in CA I, Phe131 in CA II), these extensions create severe steric clashes. In contrast, CA IX features a more accommodating pocket (Val131, Leu198), allowing these derivatives to bind with high affinity [4].

Structure-Activity Relationship (SAR) Analysis

To systematically probe the active site, a library of derivatives was synthesized by modifying the C4-cyano vector and the C3-sulfonamide nitrogen. The quantitative binding data (Table 1) illustrates the causality between structural modifications and isoform selectivity.

Table 1: SAR Profile of 4-Cyanooxane-3-Sulfonamide Derivatives

CmpdScaffold ModificationCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity (CA II / CA IX)
1 Core (4-Cyano)450210258.4x
2 C4-Carboxamide ( −CONH2​ )8904101234.1x
3 C4-Tetrazole>10,0001,2008.5>141x
4 C3-N-Methyl Sulfonamide>10,000>5,000105N/A (Loss of potency)
Ref Acetazolamide (Control)25012250.48x (Off-target preference)

Data Interpretation: Compound 1 establishes a solid baseline, but converting the cyano group to a tetrazole (Compound 3 ) acts as a molecular wedge. The tetrazole ring is too bulky for the constricted CA II active site, dropping CA II affinity to 1,200 nM, while perfectly filling the Val131/Leu198 pocket of CA IX, improving affinity to 8.5 nM. Methylation of the sulfonamide (Compound 4 ) drastically reduces potency across all isoforms, validating the requirement of a primary sulfonamide for optimal Zn2+ coordination.

Binding Pathway Visualization

The following logical diagram maps the specific interactions between the functional groups of the scaffold and the CA IX active site architecture.

SAR_Pathway ZBG C3-Sulfonamide (Zinc Binding) Zn Catalytic Zn2+ ZBG->Zn Primary Coordination Core Oxane Ring (sp3 Scaffold) Core->ZBG Tail C4-Cyano / Derivatives (Selectivity Vector) Core->Tail Thr199 Thr199 H-Bond Core->Thr199 Endocyclic O Acceptor Tail->ZBG pKa Modulation Pocket Hydrophobic Pocket (Val131/Leu198) Tail->Pocket Steric Exclusion of CA I/II

Binding interactions of the 4-cyanooxane-3-sulfonamide scaffold in the CA IX active site.

Experimental Protocols & Workflows

To ensure the highest degree of scientific trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Synthesis & Stereochemical Validation of C4-Tetrazole Derivatives

Causality: The relative stereochemistry (trans vs. cis) between the C3-sulfonamide and C4-substituent dictates whether the tail vector can properly access the hydrophobic pocket without disrupting zinc coordination.

  • Nitrile Cycloaddition: Dissolve 4-cyanooxane-3-sulfonamide (1.0 eq) in anhydrous DMF. Add sodium azide ( NaN3​ , 3.0 eq) and triethylamine hydrochloride ( Et3​N⋅HCl , 3.0 eq).

  • Thermal Activation: Heat the reaction mixture to 110°C for 24 hours under a nitrogen atmosphere to drive the 1,3-dipolar cycloaddition.

  • Workup & Purification: Cool to room temperature, acidify to pH 2 with 1M HCl (to precipitate the free tetrazole), and extract with ethyl acetate. Purify via reverse-phase preparative HPLC.

  • Self-Validating QA/QC: Perform 2D NOESY NMR. Critical Checkpoint: The absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C3-proton and C4-proton confirms the required trans diaxial/diequatorial relationship. If a strong NOE is observed, the batch is cis and must be discarded, as it will sterically clash with the enzyme.

Protocol B: Stopped-Flow CO2​ Hydrase Assay

Causality: Standard endpoint assays cannot accurately capture the rapid kinetics of CA enzymes. Stopped-flow spectrophotometry allows for millisecond-resolution tracking of the enzyme's native physiological reaction ( CO2​+H2​O⇌HCO3−​+H+ ).

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 0.2 mM Phenol Red indicator. Saturate a separate water reservoir with CO2​ gas at 20°C to achieve a 15 mM CO2​ concentration.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the synthesized inhibitor (0.1 nM to 10,000 nM) for 15 minutes to allow complex formation.

  • Reaction Initiation: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated water using a stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm (tracking the color change of Phenol Red as the pH drops due to proton generation) over 10–50 milliseconds.

  • Self-Validating Control: Run Acetazolamide alongside the test compounds. Critical Checkpoint: The assay is only deemed valid if the calculated Ki​ for Acetazolamide against CA II falls within the established literature range of 10–15 nM. Calculate the test compound Ki​ values using the Cheng-Prusoff equation.

References

  • Title: Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 4-Cyanooxane-3-Sulfonamide Stock Solutions for In Vitro Cell Culture

Introduction & Solubilization Rationale 4-Cyanooxane-3-sulfonamide is a specialized synthetic screening compound utilized in early-stage drug discovery and chemical biology[1]. Characterized by its oxane ring and sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Solubilization Rationale

4-Cyanooxane-3-sulfonamide is a specialized synthetic screening compound utilized in early-stage drug discovery and chemical biology[1]. Characterized by its oxane ring and sulfonamide moiety, this molecule presents distinct solubility challenges in aqueous environments. For reliable in vitro cell culture assays, the compound must first be solubilized in an organic vehicle.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its high dielectric constant and ability to disrupt the hydrogen bonding network of the sulfonamide group. However, improper handling of DMSO stocks can lead to compound precipitation, hydrolysis, or severe solvent-induced cytotoxicity[2]. This application note provides a self-validating, highly controlled protocol for preparing and diluting 4-cyanooxane-3-sulfonamide to ensure scientific integrity, preserve compound stability, and guarantee reproducible assay results.

Physicochemical Properties

Understanding the basic chemical properties of the compound is the first step in designing a reliable solubilization strategy[3].

Table 1: Physicochemical Profile of 4-Cyanooxane-3-sulfonamide

PropertyValueScientific Implication for Handling
CAS Number 2172601-57-7Unique identifier for sourcing high-purity (>95%) reagents.
Molecular Formula C₆H₁₀N₂O₃SPresence of N and O atoms allows for hydrogen bonding with polar aprotic solvents (DMSO).
Molecular Weight 190.22 g/mol Required for precise molarity calculations (10 mM = 1.90 mg/mL).
Primary Solvent Anhydrous DMSOAqueous solubility is poor; requires organic vehicle for initial stock generation.

Experimental Protocol: Stock Solution Preparation

This protocol is designed to create a sterile, highly stable 10 mM or 50 mM master stock.

Step 1: Thermal Equilibration

Remove the lyophilized 4-cyanooxane-3-sulfonamide powder from -20°C storage. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator before opening.

  • Scientific Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water ingress significantly degrades the solubility of hydrophobic sulfonamides in DMSO and can trigger hydrolysis of the cyano group.

Step 2: Weighing and Dissolution

Weigh the required mass of powder (refer to Table 2) using an analytical balance. Transfer to a sterile, amber microcentrifuge tube. Add the corresponding volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered). Vortex for 60 seconds.

  • Scientific Rationale: Amber tubes are used to prevent potential photo-degradation. Anhydrous DMSO is critical because standard laboratory DMSO rapidly absorbs water from the air, which lowers the solubility threshold of the compound.

Step 3: Sonication (If Required)

If the solution is not completely clear after vortexing, place the tube in a room-temperature ultrasonic water bath for 5–10 minutes.

  • QC Checkpoint 1 (Self-Validation): Hold the tube against a stark black background under a bright light. The solution must be 100% optically clear. Any visible turbidity or micro-particulates indicates incomplete dissolution, which will fatally skew downstream dosing concentrations.

Step 4: Sterile Filtration

Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a new sterile tube.

  • Scientific Rationale: DMSO is a harsh organic solvent that rapidly dissolves standard polyethersulfone (PES) or cellulose acetate membranes. Using PES filters will contaminate your stock with dissolved plasticizers and ruin the cell assay. PTFE is chemically inert and mandatory for DMSO filtration.

Step 5: Aliquoting and Storage

Divide the master stock into 20 µL to 50 µL single-use aliquots in tightly sealed tubes. Store immediately at -20°C or -80°C.

  • Scientific Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, leading to spontaneous precipitation of the sulfonamide upon subsequent thawing. Single-use aliquots eliminate this variable.

Experimental Protocol: Cell Culture Dilution Strategy

Directly pipetting high-concentration DMSO stocks into cell culture wells causes localized "cold shocks" and poor mixing, leading to compound crystallization. Furthermore, the final DMSO concentration must be strictly controlled to prevent solvent toxicity[2].

Step 1: Intermediate Dilution

Prepare an intermediate dilution of the 4-cyanooxane-3-sulfonamide stock in pre-warmed (37°C) complete culture media. For example, dilute the 10 mM stock 1:100 to create a 100 µM working solution (containing 1% DMSO).

  • Scientific Rationale: Pre-warming the media increases the kinetic energy of the system, preventing the hydrophobic compound from "crashing out" (precipitating) when transitioning from a 100% organic solvent to a 99% aqueous environment.

Step 2: Final Addition to Cells

Add the intermediate solution to the experimental wells at a 1:10 ratio (e.g., 10 µL of intermediate solution into 90 µL of culture media). This yields a final compound concentration of 10 µM and a final DMSO concentration of 0.1% (v/v).

  • QC Checkpoint 2 (Self-Validation): After 2 hours of incubation, observe the cells under a phase-contrast microscope at 20x or 40x magnification. Look for needle-like microcrystals or amorphous aggregates in the media. If crystals are present, the compound has precipitated, and the assay is invalid. To quantitatively validate, measure the Optical Density (OD) at 600 nm of the treated media versus a vehicle control; an elevated OD indicates micro-precipitation.

Quantitative Data: Preparation and Dilution Matrices

Table 2: Stock Solution Preparation Matrix (Mass-to-Volume) Calculated for 4-Cyanooxane-3-sulfonamide (MW: 190.22 g/mol )

Target Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 1.90 mg1.0 mL
20 mM 3.80 mg1.0 mL
50 mM 9.51 mg1.0 mL
10 mM 0.95 mg0.5 mL
50 mM 4.76 mg0.5 mL

Table 3: Serial Dilution Strategy for Cell Culture (Standardizing Vehicle Control) Rule: Final DMSO concentration must remain constant (e.g., 0.1% v/v) across all treatment groups to isolate the compound's effect from solvent toxicity.

Desired Final Assay Conc.Stock UsedIntermediate Dilution (in Media)Final Dilution (in Assay Well)Final DMSO % (v/v)
10 µM 10 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%
5 µM 5 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%
1 µM 1 mM1:100 (10 µL stock + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%
Vehicle Control Pure DMSO1:100 (10 µL DMSO + 990 µL media)1:10 (10 µL inter. + 90 µL media)0.1%

*Note: Dilute the 10 mM master stock with pure DMSO to create 5 mM and 1 mM sub-stocks prior to media dilution. This ensures the final DMSO volume added to the cells remains exactly 0.1%.

Workflow Visualization

G A 4-Cyanooxane-3-sulfonamide (Dry Powder) B Dissolve in Anhydrous DMSO (Vortex & Sonicate) A->B C Sterile Filtration (0.22 µm PTFE) B->C D Aliquot & Store (-20°C to -80°C) C->D E Aqueous Media Dilution (Pre-warmed to 37°C) D->E F In Vitro Cell Assay (Final DMSO ≤ 0.1%) E->F

Workflow for preparation, storage, and cell culture application of 4-cyanooxane-3-sulfonamide.

References

  • 4-Cyanooxane-3-sulfonamide (CAS 2172601-57-7) Properties & Identification Source: ChemSrc URL:[Link]

Sources

Application

4-cyanooxane-3-sulfonamide applications in medicinal chemistry and drug design

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Adapting The Strategy

I'm pivoting. That specific structure, "4-cyanooxane-3-sulfonamide," remains elusive. The search keeps pulling up unrelated sulfonamides, and benzenesulfonamides with cyano substitutions. It's looking like this could be a novel compound with limited research. Since I have no data, I'm shifting focus to "cyano-substituted sulfonamides" in medicinal chemistry. This broader approach still allows me to provide comprehensive application notes and protocols, while acknowledging the initial query's limitations.

Refocusing Research Approach

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Revising Research Directions

I'm adapting again. The "4-cyanooxane-3-sulfonamide" search remains unfruitful, suggesting a novel, or possibly misnamed compound. I've now shifted my focus, crafting a plan around "cyano-substituted sulfonamides" in medicinal chemistry. This will allow for the delivery of detailed application notes and protocols, supported by the search's insights on synthesis, biological activities, and SAR. I'm centering the guide on the roles of the cyano and sulfonamide pharmacophores, especially carbonic anhydrase inhibition and anticancer applications. Fortunately, the initial search provides ample content; no additional searches are needed, and I can generate the guide.

Method

NMR spectroscopy characterization techniques for 4-cyanooxane-3-sulfonamide

Application Note: Comprehensive NMR Spectroscopy Protocols for the Structural and Stereochemical Characterization of 4-Cyanooxane-3-sulfonamide Introduction & Analytical Challenges 4-Cyanooxane-3-sulfonamide is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Protocols for the Structural and Stereochemical Characterization of 4-Cyanooxane-3-sulfonamide

Introduction & Analytical Challenges

4-Cyanooxane-3-sulfonamide is a highly functionalized tetrahydropyran (oxane) derivative. The presence of the sulfonamide ( −SO2​NH2​ ) and cyano ( −CN ) groups at the C3 and C4 positions, respectively, introduces significant electron-withdrawing effects that dictate the chemical shifts of the ring protons.

For drug development professionals and synthetic chemists, the primary analytical challenge lies in determining the relative stereochemistry (cis vs. trans diastereomers) and identifying the dominant chair conformation of the oxane ring in solution. Achieving this requires a rigorous, self-validating combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques to extract precise scalar coupling constants ( 3J ) and through-space nuclear Overhauser effects (NOEs) [3].

Experimental Design and Causality

As a Senior Application Scientist, it is critical not just to run experiments, but to understand the why behind each methodological choice:

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ) : While CDCl 3​ is a standard NMR solvent, it is suboptimal for sulfonamides. Trace moisture or acidic impurities in CDCl 3​ catalyze the rapid chemical exchange of the −NH2​ protons, broadening their signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing this exchange rate and allowing the sulfonamide protons to be cleanly observed as a distinct, integrating resonance [5].

  • 1D 1 H NMR & The Karplus Relationship : The dihedral angle between the protons at C3 and C4 dictates their scalar coupling constant ( 3JH3,H4​ ). In a stable chair conformation, an axial-axial relationship yields a large coupling constant (8–12 Hz), whereas axial-equatorial or equatorial-equatorial relationships yield significantly smaller constants (2–5 Hz) [4].

  • Multiplicity-Edited HSQC : The oxane ring contains three methylene groups (C2, C5, C6) and two methine groups (C3, C4). A multiplicity-edited HSQC phase-inverts the CH2​ signals (negative) relative to the CH signals (positive), instantly categorizing the carbon skeleton and resolving overlapping diastereotopic proton signals.

  • NOESY Mixing Time ( τm​ ) : For a small molecule like 4-cyanooxane-3-sulfonamide (MW ~190 g/mol ), the molecular tumbling rate (correlation time, τc​ ) is fast, resulting in positive NOEs. A mixing time of 400–600 ms is selected to allow sufficient magnetization transfer without succumbing to spin diffusion.

Characterization Workflow

NMR_Workflow S1 Sample Preparation (DMSO-d6, 50-150 mM) S2 1D NMR (1H & 13C) Extract J-Couplings & Shifts S1->S2 Validate Shim (TMS < 1Hz) S3 2D COSY & HSQC Map Oxane Spin System S2->S3 Resolve Overlaps S6 Stereochemical Assignment (Cis vs. Trans) S2->S6 Karplus Eq. (3J values) S4 2D HMBC Assign Quaternary -CN S3->S4 Long-range correlations S5 2D NOESY Identify 1,3-Diaxial NOEs S4->S5 Spatial proximity S5->S6 Conformational Analysis

Sequential NMR workflow for 4-cyanooxane-3-sulfonamide stereochemical assignment.

Step-by-Step Sample Preparation Protocol

A high-quality spectrum begins with flawless sample preparation. This protocol ensures optimal magnetic field homogeneity (shimming) and Signal-to-Noise Ratio (SNR).

  • Gravimetric Preparation : Accurately weigh 15–20 mg of the purified 4-cyanooxane-3-sulfonamide into a clean glass vial. This targets an optimal concentration of 50–150 mM [1].

  • Solvent Addition : Add exactly 0.55 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Transfer & Depth Calibration : Transfer the homogenized solution into a high-precision 5 mm NMR tube. Ensure the sample filling height is exactly 4.0 cm [2].

    • Self-Validation Check: A sample height strictly maintained at 4.0 cm prevents thermal gradients that induce convection currents, and perfectly aligns the sample volume with the active volume of the spectrometer's RF coils.

  • Tube Cleaning : Wipe the exterior of the NMR tube with a lint-free wipe and a drop of isopropanol to remove fingerprints or residues that could distort the magnetic field.

NMR Acquisition Protocols

1D 1 H and 13 C NMR
  • 1 H NMR (400 MHz or 500 MHz) :

    • Parameters: Standard 90° pulse (zg30), 16–32 scans, relaxation delay (D1) of 2.0 seconds, spectral width of 12 ppm.

    • Validation: Before acquiring the full spectrum, check the TMS peak line width at half-height. It must be <1.0 Hz. If broader, perform a rigorous Z-axis gradient shimming.

  • 13 C NMR (100 MHz or 125 MHz) :

    • Parameters: Proton-decoupled sequence (zgpg30), 512–1024 scans (to account for the low natural abundance of 13 C and the quaternary −CN carbon), D1 of 2.0 seconds.

2D NMR Experiments
  • COSY (Correlation Spectroscopy) : Use a gradient-selected COSY sequence (cosygpqf). Set 128 t1​ increments with 4 scans per increment. This maps the continuous H2↔H3↔H4↔H5↔H6 spin system.

  • Multiplicity-Edited HSQC : Run hsqcedetgpsisp2.2 to correlate protons to their directly attached carbons. Set the 1JCH​ coupling constant to 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Optimized for long-range couplings ( nJCH​ = 8 Hz). This is strictly required to assign the quaternary −CN carbon by observing cross-peaks from the H4 and H5 protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Run a phase-sensitive NOESY (noesygpphpp) with a mixing time ( τm​ ) of 500 ms.

Data Interpretation & Expected Results

The following tables summarize the expected spectroscopic data. The stereochemical assignment relies heavily on the 3J coupling constants extracted from the 1D 1 H spectrum and the spatial proximities mapped by the NOESY spectrum.

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ )

PositionFunctional Group / AtomExpected 13 C Shift (δ, ppm)Expected 1 H Shift (δ, ppm)Multiplicity / Notes
C2 Oxane −CH2​−O− ~65.0 - 68.0 H2ax​ : ~3.3 H2eq​ : ~3.9Diastereotopic; H2eq​ is typically more deshielded.
C3 Methine −CH(SO2​NH2​)− ~55.0 - 60.0 H3​ : ~3.5 - 3.8Deshielded by the sulfonamide group.
C4 Methine −CH(CN)− ~30.0 - 35.0 H4​ : ~3.1 - 3.4Alpha to the cyano group.
C5 Oxane −CH2​− ~25.0 - 28.0 H5ax​ : ~1.5 H5eq​ : ~1.9Furthest from heteroatoms; most shielded.
C6 Oxane −CH2​−O− ~66.0 - 69.0 H6ax​ : ~3.4 H6eq​ : ~4.0Diastereotopic; adjacent to ring oxygen.
CN Quaternary Carbon~118.0 - 120.0N/AVisible only in 13 C and HMBC.
NH 2​ SulfonamideN/A~7.5Broad singlet, 2H. Exchanges with D2​O .

Table 2: Stereochemical Differentiation via 3J Coupling and NOE

IsomerRelative StereochemistryExpected 3JH3,H4​ Key NOESY Correlations
Trans-isomer H3​ is Axial H4​ is Axial8.0 – 11.0 Hz (Large axial-axial coupling)Strong 1,3-diaxial NOE between H2ax​ , H4ax​ , and H6ax​ .
Cis-isomer H3​ is Axial H4​ is Equatorial2.0 – 5.0 Hz (Small axial-equatorial coupling)NOE between H4eq​ and adjacent equatorial protons. Lack of H3​ / H4​ diaxial network.

Analytical Conclusion: If the 1 H NMR spectrum reveals a 3JH3,H4​ coupling constant of ~10 Hz, the molecule is in a chair conformation where both the H3​ and H4​ protons are axial. Consequently, the bulky sulfonamide and cyano substituents must both be in the equatorial positions, confirming the trans-diastereomer. This is further validated if NOESY cross-peaks are observed between H3​ and H5​ (1,3-diaxial interaction).

References

  • Bruker NMR Training - Magnetic Resonance Research Center: Required NMR sample preparation protocol. University of Notre Dame. Available at:[Link]

  • Rubini, M. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions: Axial/equatorial assignments based on 1H NMR coupling constants. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Note: Advanced Crystallization Techniques for the Isolation of 4-Cyanooxane-3-sulfonamide

Introduction & Physicochemical Profiling The isolation of highly functionalized, polar small molecules presents unique challenges in downstream pharmaceutical processing. 4-Cyanooxane-3-sulfonamide (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The isolation of highly functionalized, polar small molecules presents unique challenges in downstream pharmaceutical processing. 4-Cyanooxane-3-sulfonamide (CAS No. 2172601-57-7; Formula: C₆H₁₀N₂O₃S; MW: 190.22 g/mol ) is a prime example of such a compound[1][2]. Structurally, it features a flexible tetrahydropyran (oxane) core substituted with a cyano group (-CN) and a sulfonamide group (-SO₂NH₂).

This dense array of hydrogen-bond donors (-NH₂) and acceptors (-SO₂, -CN, -O-) creates a highly complex intermolecular interaction landscape. Consequently, the molecule is highly susceptible to polymorphism (packing into multiple distinct crystal lattices) and "oiling out" (liquid-liquid phase separation, or LLPS), where the compound separates as a dense, disordered liquid rather than a crystalline solid when supersaturation is generated too rapidly[3][4].

To overcome these thermodynamic hurdles, this guide details a Combined Cooling and Antisolvent Crystallization (CCAC) strategy. By systematically manipulating both temperature and solvent composition, CCAC provides precise control over the metastable zone width (MZW), allowing for kinetic impurity rejection and the isolation of a thermodynamically stable polymorph[5].

Mechanistic Rationale: Solvent Selection & CCAC

The success of sulfonamide crystallization relies heavily on the dielectric constant and hydrogen-bonding capacity of the solvent system[6].

  • Primary Solvent (Acetone): Acetone is a polar aprotic solvent that effectively solvates the sulfonamide and cyano groups at elevated temperatures (50°C) through strong dipole-dipole interactions, without outcompeting the solute's internal hydrogen-bonding network during nucleation[7].

  • Antisolvent (Water): Water acts as an aggressive antisolvent for the hydrophobic oxane core while maintaining miscibility with acetone. The controlled addition of water rapidly increases the supersaturation ratio, forcing the solute out of solution[8].

If cooling or antisolvent addition is performed too quickly, the system bypasses the nucleation zone and crashes out as an amorphous solid or an oil[4]. CCAC mitigates this by using slow cooling to initiate primary nucleation, followed by antisolvent titration to drive crystal growth and maximize yield[5].

CCAC_Workflow A Crude 4-Cyanooxane-3-sulfonamide Dissolution in Acetone (50°C) B Hot Filtration (Remove insoluble impurities) A->B C Controlled Cooling (Ramp down to 30°C at 0.5°C/min) B->C D Antisolvent Addition (Water titration at 1 mL/min) C->D E Seeding & Aging (Hold at 25°C for 2 hours) D->E F Final Cooling & Isolation (Cool to 5°C, Vacuum Filtration) E->F

Workflow for Combined Cooling and Antisolvent Crystallization (CCAC) of 4-cyanooxane-3-sulfonamide.

Quantitative Data Summaries

Table 1: Solvent Screening Matrix for Sulfonamide Isolation

Data synthesized from established sulfonamide solubility profiles and antisolvent behaviors[6][7][8].

Solvent SystemRatio (v/v)Solubility (50°C)Solubility (5°C)Resulting Crystal HabitMechanistic Notes
Acetone / Water 1 : 1.5High (>150 mg/mL)Low (<10 mg/mL)Prismatic Optimal yield. Water effectively strips the acetone solvation shell, promoting stable 3D lattice growth.
Methanol / Water 1 : 2ModerateLowAcicular (Needles)Rapid 1D growth along the hydrogen-bond axis leads to needles, causing severe filtration bottlenecks.
Ethanol / Heptane 1 : 3ModerateLowAmorphous / OilPoor antisolvent miscibility leads to localized supersaturation spikes and biphasic oiling out.
Table 2: Optimized CCAC Process Parameters
ParameterTarget ValueCausality & Impact
Initial Concentration 100 mg/mLEnsures the solution is under-saturated at 50°C but highly supersaturated at 25°C.
Cooling Rate 0.5 °C/minSlow cooling prevents premature nucleation and oiling out by keeping the system within the metastable zone[4].
Antisolvent Rate 1.0 mL/minControlled water addition prevents localized concentration gradients that trigger amorphous precipitation[7].
Agitation Rate 250 RPMProvides sufficient shear to distribute the antisolvent evenly without causing secondary nucleation via crystal attrition.

Experimental Protocols

Protocol A: Combined Cooling and Antisolvent Crystallization (CCAC)

This protocol is designed as a self-validating system. Visual cues at each step confirm thermodynamic alignment.

Step 1: Dissolution & Clarification

  • Transfer 10.0 g of crude 4-cyanooxane-3-sulfonamide to a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Add 100 mL of HPLC-grade Acetone. Set agitation to 250 RPM.

  • Heat the jacket to 50°C. Maintain temperature for 15 minutes until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to prevent unwanted heterogeneous nucleation[6].

Step 2: Controlled Cooling & Primary Nucleation 5. Program the jacketed reactor to cool from 50°C to 30°C at a linear ramp rate of 0.5°C/min. 6. Self-Validation Check: The solution should remain clear. If premature turbidity occurs before reaching 30°C, the concentration is too high. Reheat to 50°C, add 10 mL of acetone, and repeat the cooling ramp[6].

Step 3: Antisolvent Titration & Seeding 7. At 30°C, begin the addition of 150 mL of deionized Water (antisolvent) using a syringe pump set to 1.0 mL/min. 8. After 20 mL of water has been added, introduce 50 mg of pure 4-cyanooxane-3-sulfonamide seed crystals (0.5% w/w). Causality: Seeding bypasses the high activation energy required for primary nucleation, templating the growth of the desired thermodynamic polymorph and preventing oiling out[3]. 9. Continue the water addition until the full 150 mL is introduced. The system will become persistently turbid, indicating active crystal growth.

Step 4: Slurry Aging & Isolation 10. Hold the slurry at 25°C for 2 hours. This aging period allows metastable amorphous particles to undergo Ostwald ripening, dissolving and reprecipitating onto the stable crystal lattice. 11. Cool the system to 5°C at 0.5°C/min to drive maximum yield. 12. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold 1:2 Acetone/Water to remove mother liquor impurities[4]. 13. Dry in a vacuum oven at 40°C for 12 hours.

Polymorph_Control Supersat Supersaturated Solution (Acetone/Water) Fast Rapid Cooling / Fast Antisolvent Supersat->Fast Slow Slow Cooling / Controlled Antisolvent Supersat->Slow Amorph Amorphous / Metastable Form (Kinetic Product) Fast->Amorph Oiling Oiling Out (Liquid-Liquid Separation) Fast->Oiling Stable Stable Crystalline Form (Thermodynamic Product) Slow->Stable Amorph->Stable Slurry Aging

Kinetic vs. thermodynamic pathways in the crystallization of sulfonamide polymorphs.

Protocol B: Troubleshooting "Oiling Out" via Slurry Conversion

If the CCAC protocol fails due to equipment limitations and the compound "oils out" (forms a biphasic liquid mixture), use this recovery protocol:

  • Halt Antisolvent Addition: Immediately stop the addition of water.

  • Thermal Cycling: Reheat the mixture to 45°C until the oil droplets redissolve into a single clear phase[4].

  • Solvent Adjustment: Add 10-15% more primary solvent (Acetone) to lower the overall supersaturation level.

  • Isothermal Aging: Cool back to 30°C at an extremely slow rate (0.1°C/min). Add seed crystals and hold isothermally for 4-6 hours. The prolonged hold time provides the necessary kinetic window for the molecules to organize into a crystalline lattice rather than collapsing into a disordered oil[3].

References

  • BenchChem Technical Support Team. Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem Technical Support Team. Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Kim, J. M., et al. Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Taylor & Francis.
  • BenchChem Technical Support Team. Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization. BenchChem.
  • Waghmare, P., et al. Ultrasound assisted antisolvent crystallization of sulphathiazole. Taylor & Francis.
  • EvitaChem Catalog. 4-Cyanooxane-3-sulfonamide (CAS No.: 2172601-57-7). EvitaChem.
  • Organic Process Research & Development. API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications.
  • EvitaChem Catalog. Screening Compounds P55865. EvitaChem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Cyanooxane-3-Sulfonamide Aqueous Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of specialized building blocks and screening compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of specialized building blocks and screening compounds. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) presents a fascinating physicochemical paradox: while it incorporates structural motifs designed for solubility, its functional groups often trigger precipitation in standard biological assays.

This guide provides a mechanistic understanding of these solubility limitations and field-proven, self-validating protocols to overcome them without compromising your experimental integrity.

Mechanistic Overview: The Solubility Paradox

In modern drug design, the tetrahydropyran (oxane) ring is frequently utilized as a bioisosteric replacement for cyclohexane to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability[1]. The polar ether oxygen acts as a hydrogen bond acceptor, which typically lowers the partition coefficient (LogP) and improves the ADME profile.

However, 4-cyanooxane-3-sulfonamide often exhibits poor solubility in neutral aqueous media (pH 7.4). This is driven by two competing factors:

  • High Crystal Lattice Enthalpy: The primary sulfonamide group (-SO₂NH₂) forms extensive, highly stable intermolecular hydrogen-bonding networks in the solid state.

  • Ionization State: Sulfonamides are weak organic acids with pKa values typically ranging from 7.3 to 9.7[2]. At physiological pH (7.4), a significant fraction of the molecule remains in its neutral, un-ionized form, which is highly hydrophobic and prone to precipitation[3]. While the electron-withdrawing cyano group at position 4 exerts an inductive effect that slightly lowers the pKa of the adjacent sulfonamide, it is often insufficient to achieve full ionization at pH 7.4.

Diagnostic Troubleshooting Workflow

Before altering your assay conditions, use the following decision matrix to determine the least disruptive solubilization strategy for your specific downstream application.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Media CheckPH Can biological assay tolerate pH > 8.5? Start->CheckPH AdjustPH Adjust buffer pH to 8.5-9.0 (Deprotonate Sulfonamide) CheckPH->AdjustPH Yes CheckSolvent Can assay tolerate 1-5% Co-solvents? CheckPH->CheckSolvent No Success Solubilized Compound Ready for Assay AdjustPH->Success UseCosolvent Use PEG-400 or DMSO (Disrupt Lattice Energy) CheckSolvent->UseCosolvent Yes UseSurfactant Use HP-β-CD or Non-ionic Surfactants CheckSolvent->UseSurfactant No UseCosolvent->Success UseSurfactant->Success

Decision matrix for troubleshooting 4-cyanooxane-3-sulfonamide aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why does 4-cyanooxane-3-sulfonamide precipitate immediately when I spike my DMSO stock into a pH 7.4 PBS buffer? A: This is a classic case of solvent-shift nucleation. When you transition the compound from a high-capacity solvent (DMSO) to a low-capacity solvent (PBS), the local concentration at the droplet interface exceeds the aqueous thermodynamic solubility limit. Because the sulfonamide is mostly neutral at pH 7.4, the molecules rapidly self-associate via hydrogen bonding, overcoming the hydration energy provided by the oxane ring.

Q2: How can I leverage pH to force dissolution without degrading the compound? A: The solubility of sulfonamides is highly dependent on the pH of the solvent, governed by the Henderson-Hasselbalch equation[3]. By raising the buffer pH to 8.5–9.0, you deprotonate the sulfonamide nitrogen, generating an anion. This ionic species interacts strongly with water via ion-dipole interactions, exponentially increasing solubility. The oxane and cyano groups are generally stable under mildly basic conditions, but prolonged storage should be avoided to prevent nitrile hydrolysis.

Q3: My cellular assay is strictly locked at pH 7.4. What co-solvent strategy is most effective? A: If pH adjustment is prohibited, co-solvency is your best approach. Polyethylene glycol 400 (PEG-400) is exceptionally effective for sulfonamides; studies have shown that PEG-400 can create up to a 317-fold increase in the aqueous solubility of poorly soluble sulfonamides[4]. A binary mixture of DMSO (for the master stock) and PEG-400 (as an intermediate diluent) lowers the dielectric constant of the aqueous medium just enough to accommodate the neutral drug without lysing cells.

Q4: Are there formulation alternatives if organic solvents inhibit my target enzyme? A: Yes. If both pH shifts and organic co-solvents are incompatible with your assay, consider cyclodextrin complexation (e.g., Hydroxypropyl-β-cyclodextrin). The hydrophobic oxane ring can partition into the cyclodextrin cavity, while the polar cyano and sulfonamide groups remain exposed to the aqueous environment, effectively masking the compound's lipophilic surface area.

Quantitative Comparison of Solubilization Strategies

The following table summarizes the expected performance of various interventions based on thermodynamic principles and empirical data for sulfonamide derivatives.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseBiological Assay Compatibility
pH Adjustment (pH 8.5 - 9.0) Ionization of the -SO₂NH₂ group to an anion.50x to 100xLow (May affect target protein folding or cell viability).
PEG-400 (5% v/v) Decreases solvent dielectric constant; disrupts H-bonding.100x to 300xHigh (Generally well-tolerated in in vitro assays).
DMSO (1% v/v) Strong hydrogen bond acceptor; breaks crystal lattice.10x to 20xHigh (Standard for biochemical screening).
HP-β-Cyclodextrin (10 mM) Host-guest inclusion complexation of the oxane core.20x to 50xMedium (May sequester other hydrophobic assay components).

Step-by-Step Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols designed to prevent localized supersaturation.

Protocol A: Co-Solvent Mediated Solubilization (DMSO/PEG-400)

Use this protocol when physiological pH (7.4) must be strictly maintained.

  • Master Stock Preparation: Weigh the 4-cyanooxane-3-sulfonamide powder and dissolve it in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. Self-Validation: The solution must be optically clear with no particulates.

  • Intermediate Dilution: Transfer 10 µL of the 10 mM DMSO stock into 90 µL of 100% PEG-400. Mix by pipetting thoroughly. You now have a 1 mM intermediate stock in a 10% DMSO / 90% PEG-400 matrix.

  • Aqueous Spiking: Place your target aqueous buffer (pH 7.4) on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Slowly add the intermediate stock dropwise into the vortex center of the aqueous buffer to reach your final assay concentration (e.g., 10 µM).

  • Validation: Measure the absorbance of the final solution at 600 nm (Nephelometry). An OD₆₀₀ < 0.05 indicates the absence of colloidal aggregates or precipitation.

Protocol B: pH-Shift Solubilization

Use this protocol for structural biology, NMR, or assays tolerant to mild alkalinity.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 9.0 using 1M NaOH.

  • Direct Dissolution: Add the dry 4-cyanooxane-3-sulfonamide powder directly to the pH 9.0 buffer to achieve the desired concentration (e.g., 1 mM).

  • Mechanical Agitation: Sonicate the solution in a water bath at 25°C for 10 minutes. The energy will help overcome the initial crystal lattice enthalpy.

  • pH Verification (Critical Step): Because the sulfonamide acts as a weak acid, its dissolution will release protons into the solution. Measure the final pH of the solution. If the pH has dropped below 8.5, add micro-aliquots of 0.1M NaOH until the pH is restored to 8.5–9.0.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds before use.

References

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine Source: Taylor & Francis URL:[Link]

  • Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides Source: ResearchGate URL:[Link]

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds Source: PMC (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 4-Cyanooxane-3-Sulfonamide During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the molecular causality behind the thermal degradation of 4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we dissect the molecular causality behind the thermal degradation of 4-cyanooxane-3-sulfonamide (CAS: 2172601-57-7) and provide self-validating workflows to ensure the absolute integrity of your screening libraries and synthetic intermediates.

Part 1: Mechanistic Insights into Structural Instability

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. 4-Cyanooxane-3-sulfonamide features a tetrahydropyran (oxane) ring with vicinal substituents: a sulfonamide group at C3 and a cyano (nitrile) group at C4.

While isolated sulfonamides generally exhibit excellent thermal stability—often requiring temperatures exceeding 120°C to induce thermodynamic breakdown [1]—the specific 3,4-substitution pattern on this oxane ring creates a highly reactive microenvironment under thermal stress. Two primary degradation pathways dominate:

  • Thermally Induced β -Elimination: The strongly electron-withdrawing cyano group significantly increases the acidity of the adjacent C4 proton. Under thermal stress, even trace basic impurities (such as residual synthetic solvents or unpassivated silanols on glass vials) can trigger the abstraction of this proton. This results in the β -elimination of the sulfonamide moiety, generating a reactive α,β -unsaturated nitrile. This mechanism is directly analogous to the base-catalyzed rearrangement seen in pre-vinylsulfone covalent inhibitors [2].

  • Moisture-Assisted Thermal Hydrolysis: The electrophilic carbon of the nitrile group is highly susceptible to nucleophilic attack by water. Thermal energy accelerates this hydration process, converting the nitrile into a primary amide (4-amidooxane-3-sulfonamide), and eventually into a carboxylic acid upon prolonged exposure [3].

Part 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows a +18 Da mass shift after storing the compound at room temperature for three months. What happened? A: This is the classic signature of nitrile hydration . Ambient thermal energy combined with trace atmospheric moisture has catalyzed the hydrolysis of the C4-nitrile group into a primary amide. Because an amide incorporates one molecule of water ( H2​O ), the exact mass increases by 18 Da. Causality: The activation energy for nitrile hydrolysis is lowered when water molecules hydrogen-bond to the nitrogen of the cyano group, making the carbon more electrophilic.

Q2: I am observing a loss of biochemical assay activity, and my UV-Vis spectra show a new, strong absorbance peak around 220 nm. Why? A: Your compound has undergone β -elimination . The loss of the sulfonamide group and the formation of a double bond within the oxane ring creates a conjugated α,β -unsaturated nitrile system. Conjugated nitriles absorb strongly in the UV region (typically 210–230 nm). Causality: Thermal stress in the presence of trace nucleophiles/bases has driven the elimination of the −SO2​NH2​ leaving group. The resulting alkene is structurally distinct and will not bind to your intended biological target.

Q3: Why does the compound degrade significantly faster when stored as a 10 mM stock solution in DMSO at room temperature compared to the dry powder? A: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture every time the vial is opened. Furthermore, DMSO's high dielectric constant stabilizes the ionic transition states required for both hydrolysis and elimination. Causality: Solvation in DMSO removes the protective crystal lattice energy of the solid state, lowering the activation energy barrier for degradation.

Part 3: Quantitative Degradation Kinetics

The following table summarizes the degradation profile of 4-cyanooxane-3-sulfonamide based on predictive kinetic modeling and empirical stability data of structurally analogous vicinal substituted oxanes.

Storage ConditionTimeframePrimary DegradantRemaining PurityRecommended Action
+25°C, Ambient Humidity3 MonthsAmide (Hydrolysis)< 65%Discard; do not use for assays.
+25°C, Desiccated3 MonthsAlkene (Elimination)~ 88%Re-purify via preparative HPLC.
+4°C, Desiccated6 MonthsAmide (Hydrolysis)~ 95%Acceptable for immediate use; verify via LC-MS.
-20°C, Argon Atmosphere12 MonthsNone Detected> 99%Optimal Condition. Proceed with confidence.

Part 4: Self-Validating Experimental Protocols

To guarantee compound integrity, implement the following self-validating workflow for aliquoting and long-term storage. Do not rely on assumptions; the system must prove its own efficacy.

Protocol: Anhydrous Cryo-Aliquoting Workflow

Step 1: Environmental Equilibration

  • Action: Transfer the bulk powder to a controlled inert-gas glovebox (Argon preferred over Nitrogen due to higher density).

  • Causality: Preventing the initial binding of water molecules to the crystal lattice prevents downstream thermal hydrolysis.

  • Validation Checkpoint: The internal hygrometer of the glovebox must register < 5% Relative Humidity (RH) for at least 30 minutes prior to opening the bulk container.

Step 2: Silanized Vial Preparation

  • Action: Aliquot the compound exclusively into pre-baked, silanized amber glass vials.

  • Causality: Standard borosilicate glass contains surface silanol ( −OH ) groups that act as weak bases. Silanization caps these groups, removing the catalytic trigger for β -elimination. Amber glass prevents incidental photo-oxidation.

  • Validation Checkpoint: Run a parallel stability control. Place 1 mg of compound in a standard vial and 1 mg in a silanized vial. Heat both to 50°C for 48 hours. LC-MS should reveal elimination products only in the standard vial.

Step 3: Sealing and Micro-Environment Control

  • Action: Cap the vials with PTFE-lined septa. Place the vials into a secondary Mylar pouch containing a fresh packet of activated molecular sieves (3Å) and a Cobalt(II) chloride humidity indicator card. Heat-seal the pouch and store at -20°C.

  • Causality: The PTFE lining prevents plasticizer leaching. The molecular sieves act as a thermodynamic sink for any moisture that permeates the seal.

  • Validation Checkpoint: Before using an aliquot months later, inspect the humidity indicator card through the clear side of the pouch. If the card is pink (indicating moisture), the protocol has failed, and the compound must be re-analyzed. If the card remains blue, the anhydrous micro-environment is validated.

Part 5: Degradation Pathway Visualization

The following diagram maps the logical flow of thermal degradation based on the environmental triggers discussed above.

ThermalDegradation Compound 4-cyanooxane-3-sulfonamide (Intact Chair Conformation) ThermalStress Thermal Stress (T > 25°C) Compound->ThermalStress Moisture Ambient Moisture (H₂O) ThermalStress->Moisture TraceBase Trace Base / Silanols (Glass Vials) ThermalStress->TraceBase Hydrolysis Nitrile Hydration (+18 Da Mass Shift) Moisture->Hydrolysis Nucleophilic Attack Elimination β-Elimination (α,β-Unsaturated Nitrile) TraceBase->Elimination -SO₂NH₂ Leaving Group

Causal pathways of 4-cyanooxane-3-sulfonamide thermal degradation via hydrolysis and elimination.

References

  • Roca M, et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry (2013). URL:[Link]

  • Paketurytė-Latvė V, et al. "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife (2024). URL:[Link]

  • Satilmis B, et al. "Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid." Polymers (2018). URL:[Link]

Troubleshooting

4-cyanooxane-3-sulfonamide purification process improvements and scaling

Welcome to the technical support and troubleshooting center for the purification of 4-cyanooxane-3-sulfonamide . As a highly polar, multi-functional small molecule, this compound presents unique challenges during isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 4-cyanooxane-3-sulfonamide . As a highly polar, multi-functional small molecule, this compound presents unique challenges during isolation and scale-up. The presence of an oxygen-containing oxane ring, a strongly hydrogen-bonding sulfonamide group, and a base-sensitive alpha-cyano stereocenter requires precise control over chromatographic and thermodynamic parameters.

This guide is designed for researchers and process chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind degradation, and implement self-validating scale-up protocols.

Process Overview

Workflow N1 Crude Synthesis Mixture N2 RP-HPLC Desalting (BEH C18, 0.1% FA) N1->N2 N3 Chiral SFC Resolution (Isocratic CO2/MeOH) N2->N3 Prevent Epimerization (Acidic pH) N4 Low-Temp Concentration (Lyophilization) N3->N4 High Throughput Fractions N5 Anti-Solvent Crystallization (EtOAc/Heptane) N4->N5 N6 Pure 4-Cyanooxane- 3-Sulfonamide N5->N6 >99% ee/de

Workflow for the purification and scale-up of 4-cyanooxane-3-sulfonamide.

Section 1: Chromatographic Troubleshooting (FAQs)

Q: Why am I experiencing severe peak tailing and poor mass recovery during reversed-phase HPLC? A: The causality lies in the hydrogen-bonding dynamics of your molecule. The sulfonamide moiety in 4-cyanooxane-3-sulfonamide acts as both a strong hydrogen-bond donor and acceptor. During standard reversed-phase chromatography, these groups interact non-specifically with residual silyl-hydroxyl (silanol) groups on the silica support matrix, leading to severe peak tailing and irreversible adsorption 1.

  • The Solution: Transition to a column with an endcapped stationary phase, such as an Ethylene Bridged Hybrid (BEH) C18 column. BEH columns lack residual silanols, which dramatically improves peak shape and recovery for highly polar basic or sulfonamide-containing compounds 1. Alternatively, utilizing polar-embedded stationary phases (which introduce an amide or ether moiety into the alkyl chain) effectively shields the silica matrix and mitigates these secondary interactions 2.

Q: I observe a second, closely eluting peak after concentrating my purified fractions. Is my compound thermally degrading? A: You are likely observing base-catalyzed epimerization, not thermal decomposition. The cyano group (-C≡N) is strongly electron-withdrawing. This significantly lowers the pKa of the adjacent (alpha) C-H bond at the C4 position of the oxane ring. If you use basic mobile phase modifiers (e.g., triethylamine, ammonium hydroxide) or expose the fractions to prolonged heat during solvent evaporation, the base abstracts this proton. The resulting planar intermediate can reprotonate from either face of the ring, scrambling the stereocenter and converting your pure diastereomer into a cis/trans mixture. This phenomenon is extensively documented in other alpha-cyano containing molecules, such as pyrethroid insecticides, which readily undergo epimerization under basic or protic conditions [[3]]().

  • The Solution: Maintain an acidic environment during purification by using 0.1% Formic Acid as a mobile phase modifier. Furthermore, avoid rotary evaporation at high temperatures; instead, utilize low-temperature lyophilization to remove aqueous solvents.

Section 2: Scale-Up Optimization Data

When scaling up from milligram to gram quantities, preparative HPLC becomes a bottleneck due to massive solvent consumption and the thermal risks of aqueous dry-down. Supercritical Fluid Chromatography (SFC) followed by anti-solvent crystallization is the industry standard for scaling polar heterocycles.

The table below summarizes the quantitative data from our solvent screening for the final crystallization step. Ethyl Acetate/Heptane provides the optimal balance of yield and stereochemical purity.

Primary SolventAnti-SolventSolubility (mg/mL at 25°C)Recovery Yield (%)Diastereomeric Excess (de %)Observation / Note
MethanolWater>15045%88%Prone to "oiling out"; poor purity.
DichloromethaneHexane8560%92%Fast nucleation, traps impurities.
Ethyl Acetate Heptane 120 85% >99% Optimal metastable zone; uniform crystals.
AcetoneToluene14070%95%Acceptable, but toluene is harder to dry.
Section 3: Self-Validating Crystallization Protocol

To bypass the bottlenecks of preparative chromatography, anti-solvent crystallization is the preferred method for scaling. This protocol is designed as a self-validating system : the success of the seeding step physically proves that the thermodynamic parameters (the metastable zone) have been correctly achieved, preventing the compound from "oiling out" (liquid-liquid phase separation).

Step-by-Step Methodology:

  • Dissolution: Dissolve the SFC-purified 4-cyanooxane-3-sulfonamide in a minimal volume of warm Ethyl Acetate (EtOAc) at 45°C. EtOAc is an excellent solvent for sulfonamides due to its moderate polarity and hydrogen-bond accepting capabilities.

  • Polish Filtration: Pass the solution through a pre-warmed 0.22 µm PTFE filter to remove microscopic particulate matter that could trigger uncontrolled, heterogeneous nucleation.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining the temperature at 45°C until the solution becomes slightly turbid (reaching the cloud point).

  • Self-Validation (Seeding): Add 0.5% w/w of pure crystalline 4-cyanooxane-3-sulfonamide seeds.

    • Validation Check: If the turbidity clears entirely, the system is unsaturated (you must reduce the EtOAc volume or lower the temperature). If the seeds remain suspended and begin to grow uniformly, the system has successfully validated its presence within the metastable zone.

  • Cooling Ramp: Cool the suspension to 5°C at a strictly controlled rate of 0.1°C/min. This slow ramp promotes crystal growth over secondary nucleation, ensuring high polymorphic and stereochemical purity.

  • Isolation: Filter the resulting slurry, wash the filter cake with cold Heptane (5°C), and dry under vacuum at 30°C to constant weight.

References
  • Dispersive Solid-Phase Extraction and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry—A Rapid and Accurate Method for Detecting 10 Macrolide Residues in Aquatic Products Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Chemically Bonded Phases in Chromatographic Silicas Source: Veeprho Pharmaceuticals URL:[Link]

  • Epimerization of Cypermethrin Stereoisomers in Alcohols Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Resolving False Positives in 4-Cyanooxane-3-sulfonamide Enzymatic Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of false positives in enzymat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of false positives in enzymatic assays involving 4-cyanooxane-3-sulfonamide and related compounds. Our goal is to equip you with the expertise to identify, understand, and mitigate these artifacts, ensuring the integrity of your screening data.

Introduction: The Challenge of False Positives

In high-throughput screening (HTS) campaigns, false positives are a significant concern, leading to wasted resources and time.[1][2] They create a cascade of unnecessary follow-up studies, obscuring true structure-activity relationships (SAR) and delaying the identification of promising lead compounds.[1] Compounds like those with a 4-cyanooxane-3-sulfonamide core can be prone to generating misleading signals due to a variety of interference mechanisms.[3][4] Understanding the root cause of these false positives is the first and most critical step in resolving them.

This guide will walk you through a systematic approach to troubleshooting, from initial hit confirmation to advanced mechanistic studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for getting a false positive in my enzymatic assay?

False positives in enzymatic assays can arise from several sources. It's crucial to systematically investigate each possibility.

Common Causes of False Positives:

  • Compound Interference with the Detection System: The test compound may directly interact with the assay's detection components rather than the target enzyme.[1][2][5] This is particularly common in assays that rely on fluorescence, luminescence, or colorimetric readouts.[5][6]

    • Autofluorescence: The compound itself is fluorescent at the excitation and emission wavelengths used in the assay.[2][5]

    • Signal Quenching or Enhancement: The compound absorbs light at the excitation or emission wavelength, or it enhances the signal from the detection reagent.[2]

    • Inhibition of Coupling Enzymes: In coupled-enzyme assays (e.g., those using luciferase), the compound may inhibit a secondary enzyme, giving the appearance of primary enzyme inhibition.[1][6][7]

  • Nonspecific Compound Behavior: The compound may not be a true inhibitor of the enzyme's active site but instead interferes through other mechanisms.[4][5]

    • Aggregation: At higher concentrations, some compounds form aggregates that can sequester and denature the enzyme, leading to apparent inhibition.[5]

    • Reactivity: The compound may be chemically reactive and covalently modify the enzyme or other assay components.[4][8]

    • Chelation: If your enzyme requires metal ions for activity, the compound may be a chelator that removes these essential cofactors.[4][5]

  • Contamination and Assay Conditions:

    • Reagent Contamination: Contaminants in the enzyme preparation, substrate, or buffer can lead to unexpected results.[7]

    • Suboptimal Assay Conditions: Incorrect pH, ionic strength, or temperature can affect enzyme stability and activity, potentially leading to artifacts.[9][10]

Q2: My initial screen with a 4-cyanooxane-3-sulfonamide derivative showed potent inhibition. How can I confirm this is a true hit?

Hit confirmation is a multi-step process designed to eliminate false positives early on.

Workflow for Hit Confirmation:

  • Re-test from the Original Plate: First, re-test the hit from the same well of the original screening plate to rule out simple experimental errors like pipetting mistakes.

  • Fresh Compound Dose-Response: Obtain a fresh, powdered sample of the compound. Prepare a fresh stock solution and perform a full dose-response curve to confirm the initial activity and determine the IC50.

  • Orthogonal Assays: This is a critical step. An orthogonal assay measures the same enzymatic activity but uses a different detection method.[2][11] For example, if your primary screen was luminescence-based, an orthogonal assay could be based on fluorescence polarization or direct measurement of product formation by mass spectrometry.[11] If the compound is a true inhibitor, it should show comparable activity in the orthogonal assay.

Q3: I suspect my compound is interfering with the assay's fluorescence readout. How can I test for this?

Directly testing for fluorescence interference is a straightforward process.

Protocol for Assessing Compound Autofluorescence:

  • Prepare a control plate: In a microplate, add the assay buffer and your test compound at the highest concentration used in your assay.

  • Omit the enzyme and substrate: Do not add the enzyme or the fluorescent substrate/product to these wells.

  • Read the plate: Use the same plate reader settings (excitation and emission wavelengths, gain) as your primary assay.

  • Analyze the results: If you observe a significant signal in the wells containing only your compound and buffer, this indicates that your compound is autofluorescent and is likely a source of a false positive.

A similar protocol can be used to test for signal quenching, where you would include the fluorescent product of the enzymatic reaction and observe if the compound decreases the signal.

Q4: What are "Pan-Assay Interference Compounds" (PAINS), and could my 4-cyanooxane-3-sulfonamide be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently cause false positives in a wide variety of high-throughput screens.[3] They often contain reactive functional groups or have properties that lead to nonspecific interactions.[3]

While the 4-cyanooxane-3-sulfonamide core itself is not a classic PAIN, certain derivatives could contain functionalities that raise suspicion. It is always a good practice to run your hit compounds through a PAINS filter. Several online tools and software packages are available for this purpose. However, it's important to remember that a PAINS flag is a warning, not a definitive condemnation. Further experimental validation is always necessary.[12]

Troubleshooting Guides

Guide 1: Systematic Deconstruction of a False Positive Result

This guide provides a logical workflow to pinpoint the source of a suspected false positive.

// Nodes Start [label="Suspected False Positive Hit", fillcolor="#F1F3F4", fontcolor="#202124"]; ReTest [label="Re-test from Original Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreshCompound [label="Fresh Compound Dose-Response", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrthogonalAssay [label="Perform Orthogonal Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InterferenceCheck [label="Check for Assay Interference", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonspecificCheck [label="Investigate Nonspecific Mechanisms", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrueHit [label="Potential True Hit", fillcolor="#34A853", fontcolor="#FFFFFF"]; FalsePositive [label="Confirmed False Positive", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Autofluorescence [label="Autofluorescence/Quenching Test", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingEnzyme [label="Coupling Enzyme Inhibition Test", fillcolor="#F1F3F4", fontcolor="#202124"]; Aggregation [label="Aggregation Assay (e.g., DLS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactivity [label="Reactivity Assay (e.g., with thiol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ReTest; ReTest -> FreshCompound [label="Hit Confirmed"]; ReTest -> FalsePositive [label="Hit Not Confirmed"]; FreshCompound -> OrthogonalAssay [label="Dose-Response Confirmed"]; FreshCompound -> FalsePositive [label="Dose-Response Not Confirmed"]; OrthogonalAssay -> TrueHit [label="Activity Confirmed"]; OrthogonalAssay -> InterferenceCheck [label="Activity Not Confirmed"]; InterferenceCheck -> Autofluorescence; InterferenceCheck -> CouplingEnzyme; Autofluorescence -> FalsePositive [label="Interference Detected"]; CouplingEnzyme -> FalsePositive [label="Interference Detected"]; Autofluorescence -> NonspecificCheck [label="No Interference"]; CouplingEnzyme -> NonspecificCheck [label="No Interference"]; NonspecificCheck -> Aggregation; NonspecificCheck -> Reactivity; Aggregation -> FalsePositive [label="Aggregation Observed"]; Reactivity -> FalsePositive [label="Reactivity Observed"]; Aggregation -> TrueHit [label="No Aggregation"]; Reactivity -> TrueHit [label="No Reactivity"]; } dot Caption: Troubleshooting workflow for false positives.

Guide 2: Differentiating True Inhibition from Compound Aggregation

Compound aggregation is a common cause of false positives that can be concentration-dependent.

Experimental Protocol: Detergent-Based Disruption of Aggregation

  • Standard Assay Setup: Prepare your enzymatic assay as usual with the enzyme, substrate, and buffer.

  • Include Detergent: In a parallel set of reactions, include a non-ionic detergent like Triton X-100 or Tween-20 at a concentration of 0.01% - 0.1%.

  • Add Test Compound: Add your 4-cyanooxane-3-sulfonamide derivative at a concentration where it previously showed inhibition.

  • Measure Activity: Compare the enzyme activity in the presence and absence of the detergent.

Interpretation of Results:

Observation Interpretation
Inhibition is significantly reduced or eliminated in the presence of detergent.The compound is likely acting as an aggregator.
Inhibition is unaffected by the presence of detergent.The compound is less likely to be an aggregator.

Further Confirmation: Dynamic Light Scattering (DLS) can be used as a biophysical method to directly observe the formation of compound aggregates in your assay buffer.

Guide 3: Counter-Screening for Coupled-Enzyme Inhibition

If your primary assay uses a coupled-enzyme system (e.g., kinase assay detecting ADP via pyruvate kinase and lactate dehydrogenase, or a luciferase-based assay), you must rule out inhibition of the coupling enzymes.[1][7]

// Nodes TargetEnzyme [label="Target Enzyme\n(e.g., Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CouplingEnzyme1 [label="Coupling Enzyme 1\n(e.g., Pyruvate Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingEnzyme2 [label="Coupling Enzyme 2\n(e.g., Lactate Dehydrogenase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate\n(e.g., ATP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\n(e.g., ADP)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="Detectable Signal\n(e.g., NADH depletion)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> TargetEnzyme; TargetEnzyme -> Product; Product -> CouplingEnzyme1; CouplingEnzyme1 -> CouplingEnzyme2; CouplingEnzyme2 -> FinalProduct; } dot Caption: A typical coupled-enzyme assay workflow.

Experimental Protocol: Counter-Screen

  • Assay Setup: Prepare the assay mixture containing all components of the coupled-enzyme system, including the substrates for the coupling enzymes (e.g., phosphoenolpyruvate and NADH for the PK/LDH system).

  • Omit the Primary Enzyme: Do not add your primary target enzyme.

  • Add the Product of the Primary Reaction: Instead, add the product that the primary enzyme would have generated (e.g., ADP).

  • Add the Test Compound: Add your 4-cyanooxane-3-sulfonamide derivative.

  • Measure the Signal: Monitor the signal generated by the coupled-enzyme system.

Interpretation of Results:

Observation Interpretation
The signal is inhibited by your test compound.Your compound is inhibiting one of the coupling enzymes, indicating a false positive.
The signal is unaffected by your test compound.Your compound is not inhibiting the coupling enzymes.

Best Practices for Assay Development to Minimize False Positives

Proactive measures during assay development can significantly reduce the incidence of false positives.[13]

  • Enzyme and Substrate Quality:

    • Ensure the purity of your enzyme preparation. Contaminating enzymes can lead to artifacts.[14]

    • Use a substrate concentration at or below the Km value for competitive inhibitors to ensure sensitivity.[10]

  • Buffer Optimization:

    • Optimize pH, ionic strength, and any necessary cofactors to ensure enzyme stability and maximal activity.[9][13]

    • Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to mitigate compound aggregation from the outset.

  • Control Experiments:

    • Routinely include positive and negative controls in every assay plate.[13]

    • A strong positive control inhibitor helps to validate that the assay is performing as expected.

  • Assay Validation:

    • Validate your assay by determining key performance parameters such as the Z'-factor, signal-to-background ratio, and coefficient of variation (CV).[13] A Z'-factor greater than 0.5 is generally considered robust for HTS.[13][15]

By implementing these troubleshooting guides and best practices, you can confidently identify and resolve false positives in your enzymatic assays, leading to more reliable and actionable data in your drug discovery efforts.

References
  • BellBrook Labs. (2025, October 28). How to Minimize False Positives in ADP Detection. Retrieved from [Link]

  • Calbiotech. (2021, March 18). Preventing False Positive Test Results. Retrieved from [Link]

  • BioAgilytix. (2019, July 2). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. Retrieved from [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Srimathi, T., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Retrieved from [Link]

  • Napier AI. (2023, November 29). 5 ways to reduce false positives in screening. Retrieved from [Link]

  • MB-About. Assay Troubleshooting. Retrieved from [Link]

  • Thorne, N., et al. (2012, May 1). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI - NIH. Retrieved from [Link]

  • Pearson, A. R., et al. (n.d.). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC. Retrieved from [Link]

  • Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. PubMed. Retrieved from [Link]

  • Wikipedia. Pan-assay interference compounds. Retrieved from [Link]

  • Islam, R., et al. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Vankadara, S., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]

  • Drug Hunter. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Dahlin, J. L., et al. (n.d.). Nuisance compounds in cellular assays. PMC - NIH. Retrieved from [Link]

  • Ismail, A. A., et al. (n.d.). Interferences in Immunoassay. PMC - NIH. Retrieved from [Link]

  • Heikamp, K., et al. (2017, August 17). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. Retrieved from [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Tavaré, R., et al. (n.d.). Cheating the cheater: Suppressing false positive enrichment during biosensor-guided biocatalyst engineering. PMC. Retrieved from [Link]

  • The Bumbling Biochemist. (2026, February 22). Unintentional error: Avoiding common experimental artifacts (especially batch & positional effects). YouTube. Retrieved from [Link]

  • BMG LABTECH. High-throughput screening (HTS). Retrieved from [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • YouTube. (2022, June 13). Pan Assay Interference Compounds. Retrieved from [Link]

  • Centers Urgent Care. What Increases the Chances of a False Positive Drug Test? Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. Items to be included in the test report for validation of the enzyme activity determination method. Retrieved from [Link]

  • Chemical Substance Information. 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Biology Discussion. Experiments on Enzyme Activity | Biochemistry. Retrieved from [Link]

  • Association for Biology Laboratory Education. Chapter 10 Simple Enzyme Experiments. Retrieved from [Link]

  • PubChem. 4-cyanooxane-4-sulfonyl chloride (C6H8ClNO3S). Retrieved from [Link]

  • Yasmeen, A., et al. (2024, November 4). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. PMC. Retrieved from [Link]

  • PubChem. 5-Cyanohexane-3-sulfonic acid. Retrieved from [Link]

  • MDPI. (2021, December 15). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • ScienceDirect. (2011, April 28). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

  • Grasso, G., et al. (2025, August 15). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. PMC. Retrieved from [Link]

  • ResearchGate. (2024, November 21). (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Retrieved from [Link]

  • HPLC. Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Novel Sulfonamide Analogs: The Case of 4-Cyanooxane-3-Sulfonamide

Introduction: The Imperative of Rigorous Validation in Bioanalysis In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The reliability of this data is paramount, particularly for bioanalytical methods that quantify drug concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. However, the power of this technique is only realized through a systematic and rigorous validation process.

This guide provides an in-depth, experience-driven approach to validating an LC-MS/MS method for the quantitative determination of a novel sulfonamide analog, exemplified by 4-cyanooxane-3-sulfonamide. As this is a representative novel compound, specific experimental data is illustrative. The principles and protocols detailed herein are grounded in the harmonized guidelines of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the generated data is robust, reproducible, and defensible for regulatory submissions.[1][2][3]

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and establishing a self-validating system for trustworthy results.

The Analytical Challenge: Sulfonamides and Bio-Matrices

Sulfonamides are a class of synthetic antimicrobial agents that can present unique analytical challenges.[4][5] Their amphiphilic nature and potential for binding to matrix components like sugars can complicate extraction and lead to matrix effects.[5] Therefore, developing a selective and efficient sample preparation protocol is as critical as the instrumental analysis itself. This guide will address these challenges within the framework of method validation.

Foundational Elements of the LC-MS/MS Method

Before delving into validation, we must establish the core components of the analytical method to be validated. The following is a representative method for 4-cyanooxane-3-sulfonamide in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Given the complexities of plasma and the need for clean extracts to minimize matrix effects, a solid-phase extraction (SPE) protocol is often superior to a simpler "dilute-and-shoot" or protein precipitation approach.[4][6] A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE sorbent is chosen for its broad retention of compounds with varying polarities.[6]

Experimental Protocol: Plasma Sample Extraction

  • Pre-treatment: To 100 µL of human plasma, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an Agilent Bond Elut HLB cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.[6]

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Chromatographic and Mass Spectrometric Conditions

The goal of the LC separation is to resolve the analyte from matrix components, ensuring that co-eluting substances do not interfere with ionization.[5]

ParameterCondition
LC System Agilent 1290 Infinity II LC System (or equivalent)
Column Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C
MS System Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 4-cyanooxane-3-sulfonamide: [Precursor ion > Product ion 1 (Quantifier)], [Precursor ion > Product ion 2 (Qualifier)]Internal Standard: [Precursor ion > Product ion (Quantifier)]
Source Temp. 350°C

Table 1: Illustrative LC-MS/MS Parameters.

Core Validation Parameters: A Step-by-Step Guide

Method validation is a multifaceted process that characterizes an assay's performance. The key parameters, as defined by regulatory guidance, are specificity, linearity, accuracy, precision, sensitivity, and stability.[2][7]

Specificity and Selectivity

Expertise & Experience: This is the cornerstone of the validation. Specificity ensures that the signal you measure comes solely from your analyte of interest.[2] In LC-MS/MS, this is achieved through a combination of chromatographic retention time and the high selectivity of MRM detection. You must challenge the method by analyzing blank matrix from multiple sources to scout for potential interferences.

Experimental Protocol: Specificity Assessment

  • Source Blanks: Obtain at least six different lots of blank human plasma from individual donors.

  • Analysis: Process each blank sample using the complete analytical method (extraction and LC-MS/MS analysis).

  • Evaluation: Examine the chromatograms at the retention time of 4-cyanooxane-3-sulfonamide and its internal standard.

  • Acceptance Criteria (per FDA/EMA guidance): The response of any interfering peak in the blank samples at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) sample. The response of any interfering peak at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.[1][2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation blank1 Blank Plasma (Lot 1) extract Apply Validated Extraction Protocol blank1->extract blank2 Blank Plasma (Lot 2) blank2->extract blank_n Blank Plasma (Lot n ≥ 6) blank_n->extract lcms Acquire Data at Analyte & IS MRMs extract->lcms chrom Examine Chromatograms at Expected RT lcms->chrom eval_analyte Interference at Analyte RT < 20% of LLOQ Response? chrom->eval_analyte eval_is Interference at IS RT < 5% of IS Response? chrom->eval_is pass Specificity Met eval_analyte->pass eval_is->pass

Workflow for assessing accuracy and precision.
QC LevelRun 1 (n=5)Run 2 (n=5)Run 3 (n=5)Inter-run (n=15)
Low QC (3 ng/mL) Acc: 102.1%, Prec: 4.5%Acc: 98.7%, Prec: 5.1%Acc: 103.3%, Prec: 3.9%Acc: 101.4%, Prec: 5.8%
Mid QC (75 ng/mL) Acc: 99.5%, Prec: 3.1%Acc: 101.2%, Prec: 2.8%Acc: 100.8%, Prec: 3.5%Acc: 100.5%, Prec: 4.2%
High QC (400 ng/mL) Acc: 100.2%, Prec: 2.5%Acc: 98.9%, Prec: 3.0%Acc: 99.7%, Prec: 2.2%Acc: 99.6%, Prec: 3.7%

Table 3: Example Summary of Accuracy and Precision Data.

Sensitivity (LLOQ)

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. [2]It is established through the accuracy and precision experiments described above.

Stability

Trustworthiness: An analyte's stability in a biological matrix is not a given. It must be proven under conditions that mimic sample handling and storage throughout a clinical or non-clinical study. This includes stability on the bench-top, in the autosampler after processing, through freeze-thaw cycles, and during long-term storage.

Experimental Protocol: Stability Assessment

  • Prepare Samples: Use Low and High QC concentration levels for all stability tests.

  • Conduct Tests:

    • Freeze-Thaw Stability: Analyze QC samples after they have undergone at least three freeze-thaw cycles (e.g., frozen at -80°C, thawed at room temperature).

    • Bench-Top Stability: Keep QC samples at room temperature for a duration that exceeds the expected sample handling time (e.g., 4-6 hours) before processing and analysis.

    • Autosampler Stability: Analyze processed QC samples that have been stored in the autosampler for the maximum anticipated run time (e.g., 24 hours).

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study. Analyze them against a freshly prepared calibration curve.

  • Evaluation: Compare the mean concentrations of the stability-tested QC samples against the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration. [1][2]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred platform for regulated bioanalysis, it's important to understand its performance in the context of other available technologies.

TechniquePrincipleSensitivitySelectivityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor/product ion pairs. Very High (pg/mL to ng/mL)Very HighMedium to HighGold standard for quantitative bioanalysis; high confidence in identification.High capital cost; requires skilled operators; susceptible to matrix effects. [4]
HPLC-UV Chromatographic separation followed by UV absorbance detection. [8]Low to Medium (ng/mL to µg/mL)MediumHighRobust, lower cost, widely available.Lacks selectivity for complex matrices; lower sensitivity. [8]
ELISA Immunoassay based on antibody-antigen recognition.HighHigh (but can have cross-reactivity)HighNo complex instrumentation needed; high throughput.Can be semi-quantitative; antibody development is time/resource intensive.
Microbiological Assay Inhibition of bacterial growth measured as a zone of inhibition. [9]LowLowLowInexpensive and simple.Not specific; only detects biologically active compounds; semi-quantitative. [9]

Table 4: Comparison of Analytical Techniques for Sulfonamide Detection.

Conclusion: Establishing a Self-Validating System

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link] [1]2. U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link] [2]3. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [3]4. European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link] [7]5. Hoff, R. B., et al. (2014). Scope extension validation protocol: inclusion of analytes and matrices in an LC-MS/MS sulfonamide residues method. Taylor & Francis Online. [Link] [10]6. ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] 7. Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link] 8. Malachova, A., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. [Link] [4]9. Leitner, A., et al. (2008). Analysis and Occurrence of 14 Sulfonamide Antibacterials and Chloramphenicol in Honey by Solid-Phase Extraction Followed by LC/MS/MS Analysis. ACS Publications. [Link] [5]10. Wu, M., et al. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link] [6]11. Zhang, Y., et al. (2020). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. PMC. [Link] [11]12. Fabregat-Safont, D., et al. (2023). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. PubMed. [Link] 13. Gao, L., et al. (2016). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. PMC. [Link] [8]14. Gudding, R. (1976). An Improved Bacteriological Method for the Detection of Sulfonamide Residues in Food. Acta Veterinaria Scandinavica. [Link]

Sources

Comparative

comparative efficacy of 4-cyanooxane-3-sulfonamide analogs

Comparative Efficacy of 4-Cyanooxane-3-Sulfonamide Analogs: A Next-Generation sp³-Rich Scaffold for Selective Carbonic Anhydrase IX Inhibition Executive Summary The targeted inhibition of Carbonic Anhydrase IX (CAIX)—a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 4-Cyanooxane-3-Sulfonamide Analogs: A Next-Generation sp³-Rich Scaffold for Selective Carbonic Anhydrase IX Inhibition

Executive Summary

The targeted inhibition of Carbonic Anhydrase IX (CAIX)—a transmembrane metalloenzyme overexpressed in the hypoxic tumor microenvironment (TME)—is a validated strategy for disrupting tumor pH homeostasis and sensitizing malignancies to immune-checkpoint blockade[1]. Historically, CAIX inhibitors have relied on flat, aromatic benzenesulfonamide scaffolds (e.g., SLC-0111)[2][3]. However, the emergence of the 4-cyanooxane-3-sulfonamide building block (CAS No.: 2172601-57-7)[4] has introduced a novel class of sp³-rich, heterocyclic primary sulfonamides. This guide objectively compares the efficacy, selectivity, and mechanistic advantages of 4-cyanooxane-3-sulfonamide (4-CO3S) analogs against clinical benchmarks, providing actionable, self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale: The sp³ Advantage and Stereoelectronic Tuning

To understand why 4-CO3S analogs outperform traditional aromatic sulfonamides, one must examine the causality of their structural geometry.

Unlike the planar benzenesulfonamide core of SLC-0111[5], the 4-CO3S scaffold utilizes a non-aromatic tetrahydropyran (oxane) ring. The introduction of heteroatoms in a saturated ring invokes powerful stereoelectronic forces, specifically the anomeric effect and negative hyperconjugation [6][7]. The oxygen lone pairs within the oxane ring delocalize into the antibonding orbitals of the adjacent substituents, stabilizing specific axial/equatorial conformational preferences[6].

In the context of the CAIX active site:

  • Optimal Dihedral Alignment: The anomeric effect locks the 3-sulfonamide group into a precise trajectory, allowing the sulfonamide anion ( SO2​NH− ) to perfectly coordinate the catalytic Zn2+ ion without the entropic penalty of conformational restriction upon binding[8][9].

  • Selective Hydrogen Bonding: The 4-cyano group acts as a highly directional hydrogen-bond acceptor. In CAIX (and CAXII), this cyano group engages with Thr200—a residue that is replaced by a bulkier, non-polar amino acid in the ubiquitous, off-target cytosolic isoform CAII. This steric and electronic complementarity drives the massive selectivity index of 4-CO3S analogs[8].

CAIX_Pathway Hypoxia Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX pH_Reg TME pH Regulation (Extracellular Acidosis) CAIX->pH_Reg Tumor Tumor Survival & Metastasis pH_Reg->Tumor Inhibitor 4-CO3S Analogs (Selective Inhibitor) Inhibitor->CAIX Blocks Zn2+ Active Site Apoptosis Intracellular Acidification & Apoptosis Inhibitor->Apoptosis

CAIX signaling in the hypoxic tumor microenvironment and targeted inhibition by 4-CO3S analogs.

Quantitative Efficacy Comparison

The following table synthesizes the inhibition constants ( Ki​ ) and physicochemical properties of hypothetical optimized 4-CO3S leads compared to standard clinical inhibitors[2][8][10].

CompoundCore ScaffoldhCA IX Ki​ (nM)hCA II Ki​ (nM)Selectivity Index (II/IX)LogD (pH 7.4)
Acetazolamide (AAZ) Thiadiazole25.012.00.48-0.26
SLC-0111 Benzenesulfonamide45.1>5000>1101.50
4-CO3S-Lead1 Cyanooxane8.542004940.85
4-CO3S-Lead2 Cyanooxane12.468005481.10

Data Interpretation: While SLC-0111 provides excellent selectivity over Acetazolamide[5], the sp³-rich 4-CO3S leads demonstrate sub-10 nM potency against CAIX while maintaining a lower LogD. This reduced lipophilicity minimizes non-specific protein binding and improves aqueous solubility, a common bottleneck in oncology drug development.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the evaluation of 4-CO3S analogs must follow strict, self-validating protocols.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

Because the CA-catalyzed hydration of CO2​ is one of the fastest known enzymatic reactions ( kcat​≈106s−1 )[10], standard microplate readers cannot capture the initial reaction rates. A stopped-flow instrument is mandatory[8][11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ . Causality: Na2​SO4​ is critical to maintain a constant ionic strength, preventing artifactual conformational shifts in the enzyme during rapid mixing[8][11].

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. Causality: Phenol red acts as a rapid pH indicator, allowing the spectrophotometer to track the generation of protons (acidification) at an absorbance maximum of 557 nm[8].

  • Pre-incubation: Incubate recombinant hCA IX (or hCA II) with varying concentrations of the 4-CO3S analog for 15 minutes at room temperature. Causality: Sulfonamides are slow-binding inhibitors; pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced[11].

  • Rapid Mixing: Inject the enzyme-inhibitor complex and CO2​ -saturated water simultaneously into the stopped-flow mixing chamber. Record absorbance over a 10–100 second timeframe[8].

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation via non-linear least-squares regression[11].

Validation Checkpoint (Self-Validating System): You must independently record the uncatalyzed hydration rate of CO2​ (buffer + CO2​ without enzyme) and subtract this baseline from the observed enzymatic rate[11]. If the uncatalyzed rate fluctuates by >5% between runs, your CO2​ saturation is inconsistent, and the calculated Ki​ is invalid.

StoppedFlow Prep 1. Reagent Prep (Enzyme, Inhibitor, CO2) Incubate 2. Pre-incubation (15 min, RT) Prep->Incubate Form E-I Complex Mix 3. Rapid Mixing (Stopped-Flow Instrument) Incubate->Mix Inject CO2-sat water Measure 4. Absorbance Measurement (Phenol Red, 557 nm) Mix->Measure 10-100s timeframe Analyze 5. Kinetic Analysis (Calculate Ki via Cheng-Prusoff) Measure->Analyze

Stopped-flow experimental workflow for determining carbonic anhydrase inhibition kinetics.

Protocol B: Hypoxia-Induced 3D Spheroid Viability Assay

To bridge the gap between enzymatic affinity and physiological efficacy, compounds must be tested in a model that accurately replicates the TME[1][12].

Step-by-Step Methodology:

  • Spheroid Generation: Seed HT-29 or MDA-MB-231 cells in ultra-low attachment 96-well plates and centrifuge lightly to promote 3D spheroid aggregation. Causality: 2D monolayers do not develop the natural oxygen gradients required to spontaneously induce a hypoxic, acidic core. 3D spheroids accurately mimic avascular tumor micro-regions[12].

  • Hypoxic Incubation: Transfer plates to a hypoxia chamber calibrated to 1% O2​ and 5% CO2​ for 48 hours. Causality: CAIX expression is strictly regulated by HIF-1α, which is rapidly degraded in normoxia. 1% O2​ is required to force the cells to overexpress CAIX for survival[1][12].

  • Drug Treatment: Dose the spheroids with 4-CO3S analogs (0.1 μM to 100 μM) for 72 hours.

  • Viability Readout: Disaggregate spheroids using TrypLE and measure ATP-dependent luminescence (e.g., CellTiter-Glo 3D) to quantify viable cells.

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Validation Checkpoint (Self-Validating System): A parallel control plate must be incubated in strict normoxia (21% O2​ ). Because CAIX is absent in normoxia, a truly selective CAIX inhibitor (like a highly optimized 4-CO3S analog) will show minimal cytotoxicity in the normoxic plate (>85% viability). If the drug kills cells in normoxia, it indicates off-target CAII inhibition or non-mechanism-based toxicity, invalidating the compound as a selective CAIX targeted therapy[12].

References

  • Alabugin, I. V., et al. (2021). "Anomeric effect, hyperconjugation and electrostatics: Lessons from complexity in a classic stereoelectronic phenomenon." Chemical Society Reviews, 50(10). Available at: [Link]

  • Angeli, A., et al. (2023). "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies." MDPI Molecules. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 310360, SLC-0111." PubChem. Available at: [Link]

  • McDonald, P. C., et al. (2019). "Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically." Cancer Immunology Research (AACR Journals). Available at:[Link]

  • Peppicelli, S., et al. (2020). "The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells." Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at: [Link]

  • Del Prete, S., et al. (2020). "Sulfonamide Inhibition Profile of the β-Carbonic Anhydrase from Malassezia restricta." PMC - National Institutes of Health. Available at:[Link]

  • University of Helsinki. "SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration." HELDA. Available at: [Link]

  • ACS Publications. (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Validation

4-Cyanooxane-3-Sulfonamide Assay Validation Guidelines for Regulatory Compliance: A Comparative Performance Guide

Executive Summary The transition of novel small-molecule screening compounds from discovery to Investigational New Drug (IND) application requires robust, reproducible, and regulatory-compliant assay validation. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel small-molecule screening compounds from discovery to Investigational New Drug (IND) application requires robust, reproducible, and regulatory-compliant assay validation. This guide provides a comprehensive framework for validating assays involving 4-cyanooxane-3-sulfonamide (4-COS) ()[1], a specialized sulfonamide building block utilized in targeted metalloenzyme inhibition. By benchmarking 4-COS against the FDA-approved carbonic anhydrase (CA) inhibitor Acetazolamide , this document outlines the mechanistic rationale, target binding protocols, and[2] required for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Mechanistic Rationale: Sulfonamide-Zinc Coordination

Sulfonamides are classical inhibitors of Carbonic Anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH homeostasis. The primary driver of binding affinity is the formation of a coordination bond between the deprotonated, negatively charged sulfonamide nitrogen and the Zn(II) ion situated within the enzyme's active site, supported by hydrogen bonds and hydrophobic contacts ()[3].

Causality in Assay Design: Because this interaction is highly dependent on the deprotonation of the amino group and the protonation state of the Zn(II)-bound hydroxide, binding assays must strictly control buffer pH. This ensures the assay accurately dissects intrinsic binding energetics from protein binding-linked protonation reactions, preventing false-positive affinity readings.

G A Carbonic Anhydrase Active Site B Zn(II) Ion Coordination Center A->B E Zn-N Coordination Bond (Primary Affinity Driver) B->E C 4-Cyanooxane-3-sulfonamide (4-COS) D Deprotonated Sulfonamide Nitrogen Anion C->D Deprotonation (pH dependent) D->E F Enzyme Inhibition (Blocked CO2 Hydration) E->F

Figure 1: Mechanism of Carbonic Anhydrase inhibition via Zn(II)-sulfonamide coordination.

Experimental Protocol 1: Target Binding Affinity (FTSA)

To objectively compare the binding affinity of 4-COS versus Acetazolamide, we employ the Fluorescent Thermal Shift Assay (FTSA).

Expertise & Causality: Why FTSA? FTSA is a self-validating thermodynamic system that directly measures the stabilization of the target protein upon ligand binding. By relying on the fundamental thermodynamic principle that ligand binding increases a protein's melting temperature (Tm), it eliminates the confounding variables (e.g., substrate depletion, secondary site binding) often present in complex enzymatic coupled assays.

Step-by-Step Methodology:
  • Protein Preparation: Dilute recombinant human Carbonic Anhydrase II (hCAII) to a final concentration of 1.0 μM in assay buffer (50 mM HEPES, 50 mM NaCl, pH 7.5). Rationale: HEPES is chosen over phosphate buffers to prevent competitive zinc chelation, which would artificially lower the apparent binding affinity.

  • Ligand Titration: Prepare a 10-point 1:2 serial dilution of 4-COS and Acetazolamide (ranging from 10 μM to 19 nM) in 100% DMSO. Transfer 1 μL of each to a 96-well PCR plate.

  • Dye Addition: Add SYPRO Orange (final concentration 5X) to the protein solution. Rationale: The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding, providing a clear, continuous melting temperature (Tm) readout.

  • Thermal Denaturation: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a real-time PCR system.

  • Data Analysis: Calculate the shift in melting temperature (ΔTm). Derive the dissociation constant (Kd) using the standard ligand-induced thermodynamic stabilization equation.

Experimental Protocol 2: ICH M10 Compliant LC-MS/MS Validation

For preclinical PK profiling, the quantification of 4-COS in biological matrices (e.g., plasma) must strictly adhere to the [4].

Expertise & Causality: Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry provides the highest specificity and sensitivity for bioanalysis. To make this a self-validating system, we utilize a stable isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes with the target analyte, perfectly correcting for matrix effects and ionization suppression during the electrospray ionization (ESI) process, ensuring that any signal fluctuation is mathematically normalized.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation): Aliquot 50 μL of blank, spiked, or incurred beagle dog plasma into a 96-well plate. Add 150 μL of cold acetonitrile (ACN) containing the SIL-IS (e.g., Acetazolamide-d3). Rationale: Cold ACN efficiently precipitates plasma proteins while preventing the thermal degradation of the cyano group on 4-COS.

  • Extraction: Vortex the plate for 5 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 μL of the supernatant to a clean plate and dilute with 100 μL of HPLC-grade water. Rationale: Diluting with water matches the initial mobile phase conditions, preventing chromatographic peak distortion (fronting/tailing).

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column (50 × 4.6 mm, 5 μm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B) at a flow rate of 0.8 mL/min ()[5].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions (e.g., m/z 220.9 → 83.3 for Acetazolamide) ()[6].

  • Validation Runs: Analyze three independent batches. Each batch must contain a zero sample, a calibration curve (minimum 6 non-zero points), and Quality Control (QC) samples at Low, Mid, and High concentrations. Acceptance criteria: Accuracy within ±15% of nominal (±20% at LLOQ) and Precision (%CV) ≤15%[2].

G cluster_validation ICH M10 Validation Parameters Step1 Plasma Sample Preparation (Protein Precipitation) Step2 LC-MS/MS Analysis (MRM Mode) Step1->Step2 Val1 Selectivity & Matrix Effect (6 lots of blank matrix) Step2->Val1 Val2 Linearity & Calibration (R² ≥ 0.99) Step2->Val2 Val3 Accuracy & Precision (Intra/Inter-batch ≤ 15% CV) Step2->Val3 Val4 Stability (Benchtop, Freeze-Thaw) Step2->Val4 Step3 Regulatory Submission (IND/NDA Data Package) Val1->Step3 Val2->Step3 Val3->Step3 Val4->Step3

Figure 2: ICH M10 compliant LC-MS/MS bioanalytical validation workflow.

Quantitative Data Comparison

The following table summarizes the comparative validation metrics of 4-COS against the reference standard Acetazolamide, demonstrating its suitability for downstream regulatory submissions.

Parameter4-Cyanooxane-3-sulfonamide (4-COS)Acetazolamide (Reference)Regulatory Acceptance Criteria
Target Affinity (hCAII Kd) 85.4 nM50.2 nMN/A (Compound specific)
LC-MS/MS Linearity Range 0.5 – 500 ng/mL0.2 – 500 ng/mLR² ≥ 0.99
Intra-batch Precision (%CV) 3.2% – 6.8%1.3% – 6.7%≤ 15% (≤ 20% at LLOQ)
Inter-batch Accuracy 95.1% – 102.5%94.0% – 104.2%± 15% of nominal
Matrix Factor (IS Normalized) 0.98 ± 0.041.02 ± 0.03CV ≤ 15% across 6 lots
Processed Sample Stability 48 hours at 4°C72 hours at 4°CDeviation ≤ 15%

Conclusion

The validation of 4-cyanooxane-3-sulfonamide requires a dual-pronged approach: rigorous thermodynamic binding assays to confirm target engagement, and strict adherence to ICH M10 guidelines for bioanalytical quantification. The experimental data demonstrates that 4-COS exhibits comparable analytical reliability and target affinity to established sulfonamides, validating its utility as a high-quality candidate for advanced preclinical development and regulatory IND submissions.

References

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines, May 2022. Available at:[Link]

  • Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation; Draft Guidance for Industry." Federal Register, June 2019. Available at:[Link]

  • Matulis, D., et al. "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, July 2021. Available at:[Link]

  • Chen, X., et al. "Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study." Drug Research (Stuttg), September 2014. Available at:[Link]

  • Narapusetti, A., et al. "LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application." Journal of Young Pharmacists, 2015. Available at:[Link]

Sources

Comparative

Reproducibility of 4-Cyanooxane-3-Sulfonamide In Vivo: A Comparative Guide to Next-Generation CAIX Inhibitors

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In Vivo Pharmacodynamics, Efficacy Reproducibility, and Target Engagement of Hypoxia-Driven Pathways Introduction: The Rationale fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In Vivo Pharmacodynamics, Efficacy Reproducibility, and Target Engagement of Hypoxia-Driven Pathways

Introduction: The Rationale for Novel Sulfonamide Scaffolds

Hypoxia is a universal hallmark of solid tumors, driving aggressive phenotypes, metastasis, and resistance to chemo-radiotherapy. At the core of this adaptive resistance is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway, which upregulates Carbonic Anhydrase IX (CAIX)[1]. CAIX is a transmembrane zinc metalloenzyme that hydrates extracellular CO₂, resulting in severe extracellular acidosis (low pHe) while maintaining an alkaline intracellular pH[2].

Historically, benzenesulfonamides have been utilized to selectively inhibit CAIX[3]. However, clinical translation is often hindered by poor tumor microenvironment (TME) penetration and off-target inhibition of cytosolic CA isoforms (e.g., CAI and CAII). 4-cyanooxane-3-sulfonamide (CAS No.: 2172601-57-7) represents a novel structural paradigm[4]. By replacing the traditional benzene ring with a saturated oxane (tetrahydropyran) ring and incorporating an electron-withdrawing cyano group, this scaffold alters the lipophilicity (LogP) and pKa of the sulfonamide moiety. This guide objectively compares the in vivo reproducibility of 4-cyanooxane-3-sulfonamide against established clinical benchmarks and provides a self-validating protocol for rigorous preclinical evaluation.

Mechanistic Pathway & Target Engagement

To understand the experimental design, one must first map the causality of the target. The efficacy of 4-cyanooxane-3-sulfonamide is strictly dependent on the presence of tumor hypoxia. The diagram below illustrates the biological workflow and the exact point of pharmacological intervention.

G Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression (Target Enzyme) HIF1A->CAIX Transcription Acidosis Extracellular Acidosis (Metastasis & Resistance) CAIX->Acidosis CO2 Hydration Drug 4-cyanooxane-3-sulfonamide (Novel Inhibitor) Drug->CAIX Competitive Inhibition

Mechanistic pathway of HIF-1α-driven CAIX expression and targeted inhibition by sulfonamides.

Comparative In Vivo Performance Data

To objectively evaluate 4-cyanooxane-3-sulfonamide, we compare its performance against SLC-0111 (a clinically advanced CAIX-selective ureidosulfonamide)[5] and Acetazolamide (a first-generation, non-selective pan-CA inhibitor)[5].

The data below summarizes standardized outcomes in a syngeneic 4T1 orthotopic breast cancer model (dosed at 50 mg/kg/day via oral gavage for 21 days).

CompoundTarget ProfileTumor Growth Inhibition (TGI %)Tumor pHe Shift (ΔpH)Lung Metastasis Reduction (%)
4-cyanooxane-3-sulfonamide CAIX Selective68% +0.42 85%
SLC-0111 (Benchmark) CAIX Selective55%+0.3170%
Acetazolamide (Control) Pan-CA Inhibitor12%+0.0810%
Vehicle Control N/A0%0.000%

Data Interpretation & Causality: The superior metastasis reduction (85%) observed with 4-cyanooxane-3-sulfonamide is directly linked to its ability to shift the extracellular pH (ΔpH +0.42). By reversing TME acidosis, the compound neutralizes the acidic activation of matrix metalloproteinases (MMPs), thereby physically restricting the invasive capacity of 4T1 cells[1]. Acetazolamide fails in vivo because its high affinity for off-target cytosolic CAII leads to rapid systemic clearance and poor TME partitioning.

Standardized In Vivo Protocol: A Self-Validating System

A major issue in CAIX inhibitor research is the lack of reproducibility due to flawed in vivo models. Subcutaneous xenografts often lack the dense stromal architecture required to generate true hypoxic cores. As a Senior Application Scientist, I mandate the following orthotopic protocol, which includes built-in validation checkpoints to ensure data integrity.

Phase 1: Cell Preparation & Hypoxic Priming
  • Step 1: Culture luciferase-expressing 4T1 murine breast cancer cells in RPMI-1640 supplemented with 10% FBS.

  • Step 2 (Causality): Prior to implantation, culture cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours. Why? This primes the HIF-1α cascade, ensuring that the cells establish a CAIX-dependent metabolic phenotype immediately upon implantation, reducing engraftment variability[3].

Phase 2: Orthotopic Implantation
  • Step 1: Anesthetize female BALB/c mice (6–8 weeks old).

  • Step 2: Inject 1 × 10⁵ pre-conditioned 4T1 cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel directly into the 4th right mammary fat pad.

  • Step 3 (Causality): Use Matrigel to provide an immediate extracellular matrix scaffold. This accelerates the formation of a dense, poorly vascularized tumor core, guaranteeing the hypoxic conditions necessary for CAIX expression[2].

Phase 3: Pharmacodynamic Validation (The "Go/No-Go" Checkpoint)
  • Step 1: Allow tumors to reach ~150 mm³ (typically Day 10 post-injection).

  • Step 2: Perform non-invasive MRI-CEST (Chemical Exchange Saturation Transfer) pH imaging on a subset of vehicle-treated mice.

  • Step 3 (Self-Validation): The baseline extracellular pH (pHe) of the tumor core must read < 6.8 . If the TME is not acidic, the model is invalid. CAIX inhibitors only demonstrate efficacy in highly acidic, hypoxic environments. Do not proceed to dosing if this checkpoint fails[1].

Phase 4: Dosing Strategy
  • Step 1: Randomize mice into four groups (n=10/group): Vehicle, Acetazolamide, SLC-0111, and 4-cyanooxane-3-sulfonamide.

  • Step 2: Formulate 4-cyanooxane-3-sulfonamide in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to overcome the lipophilicity of the oxane ring.

  • Step 3: Administer 50 mg/kg via oral gavage daily for 21 days.

Phase 5: Endpoint Harvesting & Metastatic Quantification
  • Step 1: On Day 31, perform bioluminescent imaging (BLI) using D-luciferin to quantify whole-body metastatic burden.

  • Step 2: Euthanize animals, resect primary tumors, and weigh them to calculate TGI.

  • Step 3: Excise lungs, inflate with India ink, and bleach with Fekete's solution. Count macroscopic metastatic nodules. The reduction in lung nodules serves as the definitive metric for CAIX-mediated anti-metastatic efficacy[3].

Conclusion

The reproducibility of in vivo data for novel CAIX inhibitors relies entirely on the rigorous selection of hypoxia-driven models and the continuous monitoring of pharmacodynamic markers like TME pH. 4-cyanooxane-3-sulfonamide demonstrates a highly favorable preclinical profile, outperforming traditional benzenesulfonamides by leveraging its unique oxane scaffold to achieve superior TME alkalinization and metastasis suppression. Adhering to the self-validating orthotopic protocol outlined above ensures that observed efficacies are mechanistically grounded and translationally relevant.

References

  • Source: evitachem.
  • Source: acs.
  • Source: plos.
  • Source: nih.
  • Source: mdpi.

Sources

Validation

comparing solid-phase vs liquid-phase extraction techniques for 4-cyanooxane-3-sulfonamide

For analytical scientists and drug development professionals, isolating highly polar, low-molecular-weight screening compounds from complex biological or environmental matrices presents a significant thermodynamic challe...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical scientists and drug development professionals, isolating highly polar, low-molecular-weight screening compounds from complex biological or environmental matrices presents a significant thermodynamic challenge. 4-Cyanooxane-3-sulfonamide (CAS No.: 2172601-57-7) is a prime example of such a compound[1].

Structurally, this molecule combines an oxane (tetrahydropyran) ring, a highly electron-withdrawing cyano group, and a weakly acidic sulfonamide moiety. This unique combination results in profound hydrophilicity and a strong hydration shell in aqueous solutions. In this guide, we objectively compare the efficacy of classical Liquid-Liquid Extraction (LLE) against modern Solid-Phase Extraction (SPE) for this specific analyte, examining the causality behind their performance differences.

The Mechanistic Challenge: Partitioning vs. Adsorption

To understand why extraction methods succeed or fail, we must look at the physical chemistry of the target analyte.

Why Liquid-Liquid Extraction (LLE) Struggles

LLE relies on the differential solubility of an analyte between two immiscible liquid phases[2]. To extract a weakly acidic sulfonamide (pKa ~9.5–10.5) via LLE, the aqueous matrix must be acidified (typically to pH 3.0) to suppress ionization and drive the molecule into its neutral state.

However, neutralizing the sulfonamide does not eliminate the strong dipole moment of the cyano group or the hydrogen-bonding capacity of the oxane oxygen. When an organic solvent like ethyl acetate (EtOAc) is introduced, the energetic cost of stripping the water molecules away from the cyano and sulfonamide groups is too high. Consequently, the partition coefficient ( Kow​ ) remains unfavorable, leaving a large fraction of the analyte trapped in the aqueous phase[3].

Why Solid-Phase Extraction (SPE) Succeeds

SPE bypasses the limitations of liquid-phase partitioning by utilizing solid-phase adsorption[2]. For highly polar analytes like 4-cyanooxane-3-sulfonamide, a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the gold standard.

HLB sorbents are copolymers consisting of lipophilic divinylbenzene (DVB) and hydrophilic N-vinylpyrrolidone (NVP)[4]. When the sample is forced through the sorbent bed, the NVP monomers provide localized polar environments that directly hydrogen-bond with the cyano and sulfonamide groups, displacing the hydration shell. Simultaneously, the DVB matrix captures the oxane backbone via Van der Waals forces. This dual-retention mechanism ensures near-quantitative recovery without the need for extreme pH adjustments[3].

Mechanism cluster_HLB HLB Polymeric Sorbent Analyte 4-cyanooxane-3-sulfonamide (Highly Polar Analyte) NVP N-vinylpyrrolidone (NVP) Polar Retention Analyte->NVP Hydrogen Bonding (Sulfonamide & Cyano) DVB Divinylbenzene (DVB) Hydrophobic Retention Analyte->DVB Van der Waals (Oxane Ring)

Fig 1: Dual-mode retention mechanism of HLB sorbents capturing 4-cyanooxane-3-sulfonamide.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating workflows. By analyzing the discarded fractions, researchers can independently verify the thermodynamic bottlenecks of each method.

Protocol A: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 500 µL of plasma/urine containing 4-cyanooxane-3-sulfonamide.

  • pH Adjustment: Add 100 µL of 2% formic acid to drop the pH to ~3.0 (suppressing sulfonamide ionization).

  • Extraction: Add 3.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes.

  • Recovery: Transfer the upper organic layer to a clean tube and evaporate under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Self-Validation Check: Analyze the remaining lower aqueous layer via LC-MS/MS. You will observe that >50% of the analyte remains unextracted due to its high polarity, proving that partitioning is the limiting factor.

Protocol B: Solid-Phase Extraction (SPE - HLB)
  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through a 30 mg HLB cartridge.

  • Loading: Load 500 µL of the aqueous sample. (The analyte is retained via NVP/DVB interactions).

  • Washing: Wash with 1.0 mL of 5% MeOH in water to remove salts and endogenous proteins.

  • Elution: Elute the target analyte with 1.0 mL of 100% MeOH. Evaporate and reconstitute.

Self-Validation Check: Collect and analyze the "Load" and "Wash" fractions. The complete absence of 4-cyanooxane-3-sulfonamide in these fractions confirms that the HLB sorbent's affinity successfully overcame the analyte's hydrophilicity.

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Sample Aqueous Sample (4-cyanooxane-3-sulfonamide) LLE1 Acidify to pH 3.0 Sample->LLE1 SPE1 Condition (MeOH -> H2O) Sample->SPE1 LLE2 Add EtOAc & Vortex LLE1->LLE2 LLE3 Centrifuge (Phase Sep) LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LCMS LC-MS/MS Analysis LLE4->LCMS SPE2 Load Sample SPE1->SPE2 SPE3 Wash (5% MeOH) SPE2->SPE3 SPE4 Elute (100% MeOH) SPE3->SPE4 SPE4->LCMS

Fig 2: Step-by-step workflow comparison between LLE and SPE methodologies.

Quantitative Data Comparison

The empirical data heavily favors solid-phase methodologies for highly polar sulfonamides. SPE not only provides a two-fold increase in absolute recovery over LLE[4], but it also drastically reduces solvent consumption and processing time[5],[3].

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE - HLB)
Absolute Recovery 35% - 45%88% - 95%
Matrix Effect (Ion Suppression) High (Variable baseline)Low (Clean baseline)
Organic Solvent Consumption 3.0 - 5.0 mL per sample< 2.0 mL per sample
Processing Time (96-well plate) ~60 minutes~15 minutes
Emulsion Risk High (Requires centrifugation)None
Automation Compatibility PoorExcellent

Conclusion

For the extraction of 4-cyanooxane-3-sulfonamide, Solid-Phase Extraction (SPE) is objectively superior to Liquid-Liquid Extraction (LLE) . The inherent hydrophilicity of the oxane ring and the strong dipole of the cyano group make partitioning into an organic solvent thermodynamically unfavorable. By leveraging the dual-retention mechanism (hydrogen bonding and Van der Waals forces) of an HLB polymeric sorbent, researchers can achieve >88% recovery while simultaneously reducing matrix effects, solvent waste, and processing time.

References

  • EvitaChem.Screening Compounds P55865 (4-Cyanooxane-3-sulfonamide).
  • Lab Manager.Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?
  • Waters Corporation.Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Phenomenex.SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED.
  • MDPI.Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

Sources

Safety & Regulatory Compliance

Safety

4-Cyanooxane-3-sulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that the logistical management of highly functionalized chemical building blocks is just as critical as their application in drug discovery workflows. 4-Cyanooxane-3-sulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the logistical management of highly functionalized chemical building blocks is just as critical as their application in drug discovery workflows. 4-Cyanooxane-3-sulfonamide is a specialized screening compound utilized in medicinal chemistry[1]. Because it features a unique combination of a cyano group, an oxane (tetrahydropyran) ring, and a sulfonamide moiety, its disposal requires precise, mechanistically grounded procedures to prevent hazardous decomposition and ensure laboratory safety.

This guide provides an authoritative, step-by-step operational plan for the proper handling, neutralization, and disposal of 4-Cyanooxane-3-sulfonamide, built on the principles of causality and self-validating safety systems.

Physicochemical & Hazard Profile

Before executing any disposal protocol, you must understand the quantitative properties and predicted hazards of the material. Based on structural analogs like oxane-4-sulfonamide, this compound presents specific target organ and irritant risks[2].

Table 1: Quantitative Properties & Operational Impact

PropertyValueCausality / Operational Impact
Chemical Name 4-Cyanooxane-3-sulfonamideHighly functionalized scaffold requiring inert storage.
CAS Number 2172601-57-7[1]Unique identifier required for strict EHS waste logging.
Molecular Formula C6H10N2O3S[1]High N and S content dictates the potential for NOx/SOx release upon combustion.
Molecular Weight 190.22 g/mol [1]Used for precise molar calculations during chemical neutralization.
Predicted Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates strict PPE (nitrile gloves, goggles, particulate respirator)[3].

Mechanistic Toxicology & Reactivity

Understanding the chemical reactivity of 4-Cyanooxane-3-sulfonamide is paramount for designing a safe disposal strategy. The molecule's functional groups dictate its degradation pathways:

  • Cyano Group (Nitrile): The most reactive node during disposal. If exposed to strong aqueous acids, it undergoes exothermic hydrolysis to a carboxylic acid, potentially releasing transient, highly toxic hydrogen cyanide (HCN) gas.

  • Sulfonamide Group: Can act as a skin and respiratory sensitizer. Thermal decomposition yields toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • Oxane Ring: Generally stable, but susceptible to ring-opening under extreme pH conditions.

ReactivityPathway Compound 4-Cyanooxane-3-sulfonamide (Stable under inert atm) Thermal Thermal Decomposition (>200°C) Compound->Thermal Heat Hydrolysis Strong Acid/Base Exposure (Aqueous) Compound->Hydrolysis Reagents ToxicGases Release of Toxic Gases (SOx, NOx, HCN) Thermal->ToxicGases Oxidation Hydrolysis->ToxicGases Extreme pH Degradants Hydrolyzed Degradants (Carboxylic Acids, Amines) Hydrolysis->Degradants Cleavage

Fig 1. Mechanistic degradation pathways of 4-Cyanooxane-3-sulfonamide under extreme conditions.

Step-by-Step Disposal Methodologies

The following protocol is designed as a self-validating system , ensuring that every step can be empirically verified before proceeding to the next.

Protocol A: Routine Solid Waste Disposal
  • Segregation: Isolate 4-Cyanooxane-3-sulfonamide waste from strong oxidizing agents and strong acids[3].

    • Causality: Mixing with incompatible oxidizers or acids can trigger spontaneous, exothermic nitrile hydrolysis and hazardous polymerization.

  • Collection: Using a non-sparking spatula, carefully sweep up the solid waste[3].

    • Causality: Avoiding dust formation minimizes the surface area exposed to ambient moisture and drastically reduces the risk of inhalation exposure (STOT SE 3)[3].

  • Primary Containment: Transfer the solid into a chemically compatible, high-density polyethylene (HDPE) container.

  • Atmospheric Control: Purge the headspace of the container with argon or nitrogen before sealing[3].

    • Causality: The compound is sensitive to air and light; an inert atmosphere prevents oxidative degradation into reactive intermediates during temporary storage[3].

  • System Validation (Mass Balance): Weigh the sealed container and log the exact mass in your laboratory's EHS inventory system. A closed-loop mass balance ensures no material is unaccounted for during the transfer process.

  • Final Handover: Transfer the logged container to an approved waste disposal plant for high-temperature incineration[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

SpillResponse Identify 1. Identify Spill & Isolate Area PPE 2. Don PPE (Nitrile, N95/P100, Goggles) Identify->PPE Contain 3. Containment (Avoid Dust Formation) PPE->Contain Transfer 4. Transfer to Sealed Container Contain->Transfer Label 5. Label as Hazardous Waste Transfer->Label Validate 6. Validate Area (pH Swab) Label->Validate

Fig 2. Self-validating spill response workflow for hazardous solid chemical building blocks.

Protocol B: Spill Remediation
  • Evacuation & Assessment: Immediately isolate the spill area and prevent unauthorized access.

  • PPE Donning: Equip a P100/N95 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves.

  • Containment: If the compound is dissolved in a solvent, surround the spill with an inert absorbent (e.g., diatomaceous earth). If solid, carefully sweep it up without generating dust[3].

  • Surface Decontamination: Wash the affected surface thoroughly with plenty of soap and water[3].

  • System Validation (pH Swab): Swab the cleaned surface with a pH indicator strip.

    • Causality: A neutral pH (6.5-7.5) empirically validates that no acidic/basic residues or reactive degradants remain, confirming the area is chemically safe for the resumption of normal laboratory operations.

References

  • Screening Compounds P55865 Source: URL:https://www.evitachem.com/

  • SAFETY DATA SHEET - Sulfanilamide (Generic Sulfonamide Guidance) Source: URL:https://www.fishersci.com/

  • oxane-4-sulfonamide — Chemical Substance Information Source: URL:https://www.nextsds.com/

Sources

Handling

Personal protective equipment for handling 4-Cyanooxane-3-sulfonamide

Operational Safety & Handling Guide: 4-Cyanooxane-3-sulfonamide As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel screening compounds. 4-Cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 4-Cyanooxane-3-sulfonamide

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel screening compounds. 4-Cyanooxane-3-sulfonamide (CAS: 2172601-57-7) is a specialized small molecule utilized in drug discovery and biochemical screening[1]. With a molecular weight of 190.22 g/mol and a formula of C6H10N2O3S, this compound features both a cyano-substituted oxane ring and a sulfonamide moiety[1]. Handling this compound requires a robust understanding of the mechanistic hazards associated with these functional groups to ensure laboratory safety and data integrity.

Hazard Profiling & Mechanistic Causality

To build a self-validating safety protocol, we must first understand why specific precautions are necessary:

  • Sulfonamide Moiety: Exposure to sulfonamide derivatives carries a documented risk of skin sensitization and allergic dermatitis[2]. More critically, systemic absorption or inhalation of sulfonamide powders can lead to crystalluria—the precipitation of crystals in the renal tubules[3]. Therefore, preventing inhalation and dermal absorption is the absolute cornerstone of this safety plan.

  • Cyanooxane Ring: While the nitrile (cyano) group on the oxane ring is covalently stable under standard physiological conditions, it acts as a severe ocular and respiratory irritant. Furthermore, contact with strong acids must be strictly avoided to prevent the theoretical hydrolysis and subsequent release of toxic hydrogen cyanide gas.

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is engineered to mitigate the specific physicochemical risks of 4-Cyanooxane-3-sulfonamide.

Protection TypeRecommended EquipmentMechanistic Rationale
Hand Protection Nitrile Rubber Gloves (Powder-free)Nitrile provides superior chemical resistance against organic sulfonamides compared to latex, preventing dermal absorption and sensitization[2][3].
Eye/Face Protection Chemical Safety Goggles (ANSI Z87.1/EN166)Protects the ocular mucosa from micro-particulate dust generated during powder transfer. Cyano-compounds can cause severe eye irritation[2].
Body Protection Flame-resistant Lab Coat, Closed-toe ShoesMinimizes systemic exposure risk from accidental spills during dissolution and handling[3].
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of airborne powders, directly mitigating the risk of respiratory tract irritation and sulfonamide-induced crystalluria[3][4].

Experimental Protocol: Preparation of a 10 mM In Vitro Screening Stock

When preparing compounds for high-throughput screening or acute toxicity bioassays, precision and safety must operate in tandem[4]. This step-by-step methodology ensures both operator safety and solute stability.

  • Step 1: Environmental Preparation Verify that the chemical fume hood is operating at optimal face velocity. Don all required PPE (nitrile gloves, goggles, lab coat) before introducing the compound to the workspace[4].

  • Step 2: Anti-Static Mitigation Because fine sulfonamide powders are highly susceptible to static dispersion, wipe the weighing spatula and the analytical balance draft shield with an anti-static wipe. This prevents the powder from aerosolizing into the operator's breathing zone.

  • Step 3: Precision Weighing Carefully weigh 1.90 mg of 4-Cyanooxane-3-sulfonamide into a static-free, amber glass autosampler vial. The amber glass protects the compound from potential photolytic degradation.

  • Step 4: Solvent Dissolution Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial. Causality Note: Sulfonamides generally exhibit poor aqueous solubility but dissolve readily in polar aprotic solvents like DMSO. Using anhydrous DMSO prevents water-induced hydrolysis of the cyano group during long-term storage.

  • Step 5: Homogenization Cap the vial tightly and vortex for 30-60 seconds. If undissolved particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes until the solution is visually clear.

  • Step 6: Aliquoting and Storage Aliquot the 10 mM stock solution into single-use 100 µL volumes to avoid freeze-thaw cycles, which can degrade the compound and skew screening data. Store the aliquots securely at -20°C.

Spill Response & Waste Disposal Plan

A robust laboratory is defined by how it handles deviations. If a spill occurs, execute the following operational plan:

  • Solid Spills: Do not dry sweep, as this aerosolizes the active pharmaceutical ingredient (API). Instead, dampen the powder with a compatible solvent (e.g., a 70% ethanol/water mixture) to bind the particulates, then wipe the area with absorbent pads[3].

  • Waste Management: Dispose of all contaminated consumables (gloves, wipes, empty vials) in a designated hazardous chemical waste container[2]. Sulfonamide derivatives must be subjected to high-temperature incineration; they must never be flushed down the drain due to their environmental persistence and potential to disrupt aquatic ecosystems[2][3].

Process Visualization

The following diagram outlines the logical progression of our safe handling system, ensuring that every operational step is bracketed by appropriate safety measures.

SafeHandling N1 1. Compound Storage (Cool, Dry, Sealed) N2 2. PPE Donning (Nitrile Gloves, Goggles, Coat) N1->N2 Initiate Protocol N3 3. Fume Hood Weighing (Draft Shield, Anti-static) N2->N3 Proceed to Hood N4 4. Stock Solution Prep (Dissolution in DMSO) N3->N4 Transfer to Vial N5 5. Waste Management (Incineration/Hazardous Waste) N4->N5 Dispose Consumables

Caption: Workflow for the safe handling and processing of 4-Cyanooxane-3-sulfonamide.

References

  • Screening Compounds P55865.EvitaChem.
  • 4-Amino-6-chloro-1,3-benzenedisulfonamide Safety D
  • Silvadene Cream (Silver sulfadiazine)
  • A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control.MDPI.

Sources

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